molecular formula C8H10O2 B7808938 4-(1-Hydroxyethyl)phenol CAS No. 166164-76-7

4-(1-Hydroxyethyl)phenol

Cat. No.: B7808938
CAS No.: 166164-76-7
M. Wt: 138.16 g/mol
InChI Key: PMRFBLQVGJNGLU-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)phenol, also known as 1-(4-Hydroxyphenyl)ethanol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This compound features a phenol group substituted with a 1-hydroxyethyl moiety, making it a derivative of benzyl alcohol . Its physical characteristics include a melting point of 132-133 °C and a boiling point of 270.6°C at 760 mmHg . As a phenolic compound, it shares structural features with a broad class of molecules known for their diverse chemical and biological properties, particularly their activity as antioxidants . The antioxidant mechanism common to phenols involves the donation of a proton (H+) from the hydroxyl group to free radicals, forming a stabilized phenoxyl radical and neutralizing the reactive species . This compound serves as a versatile building block and intermediate in organic synthesis and chemical research. It is offered as an industrial-grade product with a typical purity of 95% . Safe handling procedures must be followed: use in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, and avoid the formation of dust and aerosols . Store the container tightly closed in a dry, cool, and well-ventilated place . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFBLQVGJNGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

166164-76-7
Record name Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30862911
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
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Molecular Weight

138.16 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
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CAS No.

2380-91-8
Record name 1-(4-Hydroxyphenyl)ethanol
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Record name Benzenemethanol, 4-hydroxy-alpha-methyl-
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Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
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Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
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Record name 4-hydroxy-α-methylbenzyl alcohol
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Foundational & Exploratory

(S)-1-(4-hydroxyphenyl)ethanol: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of (S)-1-(4-hydroxyphenyl)ethanol, a chiral aromatic alcohol. It details the compound's distribution across various natural kingdoms, explores its biosynthetic origins, and outlines its biological and pharmacological significance. Furthermore, this document offers detailed methodologies for its extraction, purification, and characterization from natural sources, tailored for researchers, scientists, and professionals in drug development.

Introduction to (S)-1-(4-hydroxyphenyl)ethanol

(S)-1-(4-hydroxyphenyl)ethanol, a specific stereoisomer of 1-(4-hydroxyphenyl)ethanol, is a phenolic compound belonging to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. Its structure consists of a phenol substituted at the para-position with a (S)-1-hydroxyethyl group. The chirality imparted by the secondary alcohol function is crucial, as stereochemistry often dictates biological activity, particularly in systems involving enzymatic or receptor interactions. While its racemic form and related compounds like tyrosol (2-(4-hydroxyphenyl)ethanol) are more widely studied, the (S)-enantiomer possesses specific roles and occurrences in nature that are of significant scientific interest.

Chemical Properties:

  • Molecular Formula: C₈H₁₀O₂

  • Molar Mass: 138.16 g/mol [1]

  • Appearance: Solid[1]

  • Synonyms: (S)-4-(1-Hydroxyethyl)phenol, (S)-p-hydroxyphenylmethylcarbinol

Natural Distribution

(S)-1-(4-hydroxyphenyl)ethanol is not a ubiquitous compound, but its presence has been identified in specific organisms across different kingdoms, where it often plays a distinct biological role.

Occurrence in the Plant Kingdom

The most well-documented plant source of 1-(4-hydroxyphenyl)ethanol and its derivatives is the rhizome of Gastrodia elata Blume, a traditional Chinese medicine used for neurological disorders[2][3]. While many studies focus on related compounds like 4-hydroxybenzyl alcohol and gastrodin, 1-(4-hydroxyphenyl)ethanol is also a constituent[4][5][6]. The processing of G. elata, such as steaming, can significantly alter the profile of its flavor and bioactive compounds, including its alcohols and phenols[3][6].

Role in the Microbial World

Microorganisms are significant producers of this class of compounds. Various yeast species, including Saccharomyces cerevisiae, are known to produce 1-(4-hydroxyphenyl)ethanol during fermentation processes, contributing to the flavor profiles of wine and beer. Certain fungi, such as Candida species, also produce the related compound tyrosol (2,4-(hydroxyphenyl)-ethanol), which has been shown to have antioxidative properties and can impair neutrophil activity[7]. The denitrifying bacterium Aromatoleum aromaticum EbN1 produces a highly specific enzyme, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), which acts on the (S)-enantiomer, indicating the compound's role in bacterial metabolic pathways[8].

Significance in the Insect Kingdom

In the world of insects, chiral alcohols frequently function as pheromones, which are chemical signals used for intraspecific communication[9]. These pheromones are often highly stereospecific, meaning only one enantiomer is biologically active[9]. While direct evidence for (S)-1-(4-hydroxyphenyl)ethanol as a widespread insect pheromone is limited in the available literature, the structural motif is common among insect semiochemicals. For instance, bark beetles use aggregation pheromones to signal colonization of host trees, and these blends can include various chiral alcohols[9]. The precise stereochemistry is critical for eliciting the correct behavioral response, making the study of specific enantiomers like the (S)-form essential for pest management strategies that utilize pheromone traps[9][10].

Summary of Natural Sources
KingdomOrganism/SourceRole/Context
Plantae Gastrodia elata Blume (Rhizome)Bioactive constituent in traditional medicine[2][4]
Fungi Saccharomyces cerevisiae (Yeast)Fermentation byproduct, flavor compound
Bacteria Aromatoleum aromaticumSubstrate for stereospecific dehydrogenase enzyme[8]
Insecta Various (e.g., Bark Beetles)Potential pheromone component (by structural analogy)[9]

Biosynthesis and Metabolic Fate

The biosynthesis of phenylpropanoids and their derivatives, including 1-(4-hydroxyphenyl)ethanol, generally originates from the shikimate pathway.

Precursor Molecules

In plants and microorganisms, the amino acid L-tyrosine, derived from the shikimate pathway, is the primary precursor. Tyrosine can be metabolized through several routes to yield p-coumaric acid, which is a central intermediate in phenylpropanoid biosynthesis.

Key Enzymatic Transformations

The conversion of precursors to (S)-1-(4-hydroxyphenyl)ethanol involves key reduction steps. The biosynthesis likely proceeds through the formation of 4-hydroxyacetophenone from precursors like p-coumaric acid or 4-ethylphenol. This ketone intermediate is then stereoselectively reduced by a specific reductase enzyme to yield the (S)-alcohol.

For example, the enzyme S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) from Aromatoleum aromaticum catalyzes the reversible oxidation of the (S)-enantiomer to 4-hydroxyacetophenone[8]. In a biosynthetic context, a reductase with the opposite stereopreference would catalyze the final step. Enzymes from the short-chain dehydrogenase/reductase (SDR) family are prime candidates for this transformation[8].

Visualizing the Biosynthetic Pathway

Biosynthesis of (S)-1-(4-hydroxyphenyl)ethanol Shikimate Shikimate Pathway Tyrosine L-Tyrosine Shikimate->Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric PAL/TAL Aceto 4-Hydroxyacetophenone pCoumaric->Aceto Multiple Steps (e.g., hydration, oxidation) HPED (S)-1-(4-hydroxyphenyl)ethanol Aceto->HPED Stereospecific Reductase (SDR family)

Caption: Proposed biosynthetic pathway from the Shikimate pathway.

Biological Significance and Pharmacological Potential

While research specifically targeting the (S)-enantiomer is nascent, the broader class of hydroxyphenyl ethanols exhibits significant biological activities.

  • Neuroprotective Effects: Extracts of Gastrodia elata, containing related compounds like 4-hydroxybenzyl alcohol, have demonstrated neuroprotective effects, protecting against oxidative stress and inhibiting apoptosis in neuronal cells[2][4]. These compounds can cross the blood-brain barrier, making them promising candidates for treating neurological diseases[2].

  • Antioxidant and Anti-inflammatory Activity: Tyrosol, a structural isomer, is a known antioxidant and anti-inflammatory agent[11]. It can protect cells from oxidative injury and reduce pro-inflammatory cytokines[11][12]. It is plausible that (S)-1-(4-hydroxyphenyl)ethanol shares similar properties.

  • Pheromonal Activity: As discussed, the key biological role in insects is likely as a component of sex or aggregation pheromones, where its specific stereochemistry is paramount for receptor binding and signal transduction[9].

Methodologies for Isolation and Characterization

The successful study of (S)-1-(4-hydroxyphenyl)ethanol from natural sources requires robust and precise analytical methodologies.

Extraction from Natural Matrices

The choice of extraction method is dictated by the source material and the polarity of the target compound.

Protocol 1: General Solvent Extraction from Plant Material (e.g., G. elata)

  • Preparation: Air-dry and pulverize the plant material (e.g., rhizomes) to increase surface area.

  • Extraction: Macerate or reflux the powdered material with a polar solvent like 75% ethanol or methanol. The choice of ethanol is often effective for extracting phenolic compounds and their glycosides[3].

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning (Optional): To further purify, dissolve the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. The target compound is expected to be in the more polar fractions.

Chromatographic Purification

Purification of the target compound from the crude extract requires chromatographic techniques, with a critical final step for resolving the enantiomers.

Protocol 2: Chiral HPLC Separation

  • Pre-purification: Subject the crude extract to column chromatography on silica gel or Sephadex LH-20 to obtain a fraction enriched with phenolic alcohols.

  • Achiral HPLC: Further purify the enriched fraction using reverse-phase HPLC (C18 column) with a water/methanol or water/acetonitrile gradient to isolate the racemic 1-(4-hydroxyphenyl)ethanol.

  • Chiral Separation: The critical step is the resolution of the enantiomers using chiral HPLC. This is the most effective method for separating enantiomers[13].

    • Stationary Phase: Employ a chiral stationary phase (CSP), typically polysaccharide-based columns like Chiralpak AD (amylose-based) or Chiralcel OD (cellulose-based)[14]. These phases are highly effective for a wide range of chiral compounds[13][15].

    • Mobile Phase: Use a normal-phase eluent (e.g., hexane/isopropanol) or a reverse-phase eluent (e.g., methanol/water)[14][15]. Mobile phase additives like trifluoroacetic acid (for acidic compounds) or isopropylamine (for basic compounds) can improve peak shape and resolution[15].

    • Detection: Monitor the elution profile using a UV detector, typically at ~275-280 nm, which is the absorption maximum for the phenol chromophore.

Spectroscopic and Spectrometric Identification

The structure of the purified compound must be unequivocally confirmed.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information. For 1-(4-hydroxyphenyl)ethanol, characteristic signals include:

    • ¹H NMR: Aromatic protons appearing as two doublets in the ~6.7-7.2 ppm region, a quartet for the methine proton (-CHOH) around 4.7 ppm, and a doublet for the methyl group (-CH₃) around 1.3-1.4 ppm. The hydroxyl protons (-OH) will appear as broad singlets[16].

    • ¹³C NMR: Signals for the aromatic carbons, with the hydroxyl-bearing carbon being the most downfield (~155 ppm), and signals for the aliphatic side chain carbons (-CHOH at ~70 ppm and -CH₃ at ~25 ppm). Spectroscopic data for the racemate is available in public databases like the Biological Magnetic Resonance Bank (BMRB)[17].

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 138. Key fragments would arise from alpha-cleavage (loss of CH₃) and dehydration (loss of H₂O)[16].

  • Chiroptical Methods: To confirm the absolute (S)-configuration, techniques like optical rotation measurement or circular dichroism (CD) spectroscopy are required, comparing the data to a known standard or theoretical calculations.

Visualizing the Analytical Workflow

Analytical Workflow cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Purification cluster_2 Characterization & Validation Source Natural Source (e.g., Plant, Microbial Culture) Extract Solvent Extraction Source->Extract Crude Crude Extract Extract->Crude Column Column Chromatography (Silica / Sephadex) Crude->Column Achiral Achiral HPLC (C18) Column->Achiral Chiral Chiral HPLC (e.g., Chiralpak AD) Achiral->Chiral Pure_S Pure (S)-Enantiomer Chiral->Pure_S NMR NMR (¹H, ¹³C) Pure_S->NMR MS Mass Spectrometry Pure_S->MS Chiro Chiroptical Methods (Optical Rotation, CD) Pure_S->Chiro

Caption: Workflow for isolation and identification of (S)-1-(4-hydroxyphenyl)ethanol.

Conclusion and Future Perspectives

(S)-1-(4-hydroxyphenyl)ethanol is a chiral molecule with defined occurrences in the plant and microbial kingdoms and a probable, highly specific role in insect communication. Its association with medicinal plants like Gastrodia elata suggests a potential for pharmacological activity that warrants further investigation, distinct from its more commonly studied isomers. Future research should focus on elucidating its precise biosynthetic pathways in different organisms, screening a wider range of natural sources for its presence, and systematically evaluating its biological activities, particularly its neuroprotective and pheromonal effects. The development of efficient, stereoselective synthetic routes will also be crucial for obtaining the quantities needed for comprehensive pharmacological testing and for use as analytical standards.

References

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  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Available from: [Link]

  • 1-(4-hydroxyphenyl)ethanol (YMDB01404). (n.d.). Yeast Metabolome Database. Retrieved February 10, 2026, from [Link]

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  • Wasser, C., et al. (1998). 2,4-(Hydroxyphenyl)-ethanol, an antioxidative agent produced by Candida spp., impairs neutrophilic yeast killing in vitro. FEMS Microbiology Letters, 168(2), 239-244. Available from: [Link]

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  • Chen, W. C., et al. (2016). Anti-depressant effects of Gastrodia elata Blume and its compounds gastrodin and 4-hydroxybenzyl alcohol, via the monoaminergic system and neuronal cytoskeletal remodeling. Journal of Ethnopharmacology, 185, 348-356. Available from: [Link]

  • Szałaj, U., et al. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. International Journal of Molecular Sciences, 25(13), 7345. Available from: [Link]

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Sources

Technical Guide: Safety and Handling of 4-(1-Hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-(1-Hydroxyethyl)phenol (CAS: 2380-91-8) is a bifunctional building block containing a phenolic hydroxyl group and a secondary benzylic alcohol. It is frequently employed as an intermediate in the synthesis of agrochemicals, pharmaceuticals (e.g., beta-blocker precursors), and functional polymers.

While structurally related to Phenol (a potent corrosive and toxin) and Tyrosol (a mild irritant), this compound occupies a middle ground in terms of toxicity. It requires rigorous handling protocols to prevent mucosal irritation and potential systemic absorption, yet it lacks the immediate necrotic corrosivity of unsubstituted phenol.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Synonyms 4-Hydroxy-α-methylbenzyl alcohol; 1-(4-Hydroxyphenyl)ethanol
CAS Number 2380-91-8 (Do not confuse with Tyrosol, CAS 501-94-0)
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Physical State Crystalline Solid (White to off-white)
Solubility Soluble in alcohols (MeOH, EtOH), DMSO; Moderately soluble in water
Melting Point 138–142 °C (Typical range)

Part 2: Hazard Identification & Toxicology (GHS)[7]

Unlike pure phenol, which is Class 6.1 (Toxic) and Class 8 (Corrosive), this compound is primarily classified as an Irritant and Harmful substance. However, due to the phenolic moiety, researchers must treat it with elevated caution regarding skin absorption.

GHS Classification (29 CFR 1910.1200 / CLP)
Hazard CategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Phenolic compounds can uncouple oxidative phosphorylation and denature proteins upon ingestion.
Skin Irritation H315 Causes skin irritation.[1][2][3]The acidity of the phenolic -OH (pKa ~10) disrupts the stratum corneum, leading to dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2]Direct contact with mucous membranes causes immediate pain and potential corneal clouding if not rinsed.
STOT - SE H335 May cause respiratory irritation.[1][2][4]Inhalation of dust triggers inflammation in the upper respiratory tract.
Toxicological Nuance[3][6][7][10][11]
  • Skin Absorption: While not explicitly flagged with H311 (Toxic in contact with skin) in all datasets, the lipophilic ethyl side chain facilitates dermal penetration. Treat skin contact as a route of systemic entry.

  • Sensitization: Phenolic precursors are known sensitizers. Repeated exposure may lead to allergic dermatitis.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All weighing and transfer operations of the solid must occur inside a certified chemical fume hood or a powder containment enclosure .

  • Ventilation: Maintain a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Dust Control: If handling >100g, use a static-dissipative scoop to prevent electrostatic dispersion of fine powder.

PPE Selection Matrix
Protection ZoneRecommendationScientific Rationale
Hand Protection Nitrile (Double Gloving) Nitrile offers excellent resistance to phenolic solids. Double gloving (0.11 mm min. thickness) allows immediate removal of the outer layer upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against dust entry.
Body Protection Lab Coat (Cotton/Poly) Standard protection. For scale-up (>1kg), use Tyvek® sleeves to bridge the gap between glove and coat.
Respiratory N95 / P100 (if outside hood) Only required if engineering controls fail or during spill cleanup.

Part 4: Safe Handling & Storage Workflow

This workflow emphasizes the prevention of dust generation, which is the primary exposure vector for solid phenolic derivatives.

Diagram 1: Safe Handling Lifecycle

HandlingWorkflow cluster_control CRITICAL CONTROL POINT Storage 1. Storage (Cool, Dry, Inert Gas) Inspect 2. Container Inspection (Check for crystallization/crust) Storage->Inspect Weighing 3. Weighing (Inside Fume Hood) Inspect->Weighing Transfer to Hood Solubilization 4. Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Prevent Dust Reaction 5. Reaction Use (Closed Vessel) Solubilization->Reaction Waste 6. Waste Disposal (Phenolic Waste Stream) Reaction->Waste

Figure 1: Operational workflow for handling this compound, highlighting the critical control point at the weighing stage where dust exposure risk is highest.

Protocol: Weighing and Solubilization
  • Preparation: Place the balance inside the fume hood. Pre-weigh the receiving vessel (flask) and the spatula.

  • Transfer: Open the source container only inside the hood. Transfer the solid gently to avoid creating a dust cloud.

  • Solvent Addition: Do not dump solvent onto the solid. Add the solvent (e.g., Methanol, THF) down the side of the flask to wet the powder gradually. This prevents "puffing" of toxic dust into the hood airstream.

  • Decontamination: Wipe down the balance and spatula immediately with a methanol-dampened tissue. Dispose of the tissue as solid hazardous waste.

Part 5: Emergency Response & First Aid

In the event of exposure, the "Phenol Protocol" (modified for irritants) applies. Speed is critical to prevent deep tissue penetration.

Diagram 2: Exposure Response Logic

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale SkinAction1 1. Remove Contaminated Clothing Skin->SkinAction1 SkinAction2 2. Wash with PEG 300/400 (if available) OR Copious Soap & Water (15 min) SkinAction1->SkinAction2 SkinCheck Seek Medical Attention if irritation persists SkinAction2->SkinCheck EyeAction1 1. Flush with Water/Saline (Hold Eyelids Open) Eye->EyeAction1 EyeAction2 2. Continue for 15 Minutes EyeAction1->EyeAction2 EyeCheck Seek IMMEDIATE Medical Attention (Ophthalmologist) EyeAction2->EyeCheck InhaleAction Move to Fresh Air Inhale->InhaleAction InhaleCheck If breathing difficult: Administer Oxygen InhaleAction->InhaleCheck

Figure 2: Decision tree for emergency response. Note the specific recommendation for PEG (Polyethylene Glycol) washes for phenolic skin contact, which solubilizes phenol more effectively than water alone.

Part 6: Storage and Stability

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). The secondary alcohol and phenolic positions are susceptible to oxidation over time, leading to quinone formation (browning).

  • Temperature: Room temperature (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life and reduces vapor pressure.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.[5][1]

    • Acid Chlorides/Anhydrides: Will react vigorously to form esters.

Part 7: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93781, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Phenol derivatives and hazard classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Phenol (1910.1000). Retrieved from [Link]

Sources

The Identity & Utility of 1-(p-Hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Reference for Drug Discovery & Metabolite Profiling[1]

Part 1: Nomenclature & The Isomer Distinction

Core Directive: In drug development, ambiguity is a liability. The molecule 1-(p-hydroxyphenyl)ethanol is frequently confused with its structural isomer, Tyrosol.[1] This guide prioritizes the distinction between these two to prevent costly misidentification in metabolic studies and regulatory filings.

The Critical Distinction

The primary confusion arises from the ambiguous term "Hydroxyphenylethanol."[1][2][3] You must distinguish between the secondary alcohol (the target) and the primary alcohol (Tyrosol).[2]

FeatureTarget Molecule Common Confusable Isomer
Common Name 1-(p-Hydroxyphenyl)ethanol Tyrosol
IUPAC Name 4-(1-Hydroxyethyl)phenol4-(2-Hydroxyethyl)phenol
Structure Secondary Alcohol (Chiral Center at C1)Primary Alcohol (Achiral)
CAS Number 2380-91-8 (Racemic)501-94-0
Melting Point 132–133 °C91–92 °C
Key Substituent

-Hydroxyethyl group
2-Hydroxyethyl group
Validated Synonym List

When searching databases (PubChem, SciFinder, ChemSpider), use these precise terms to ensure retrieval of the correct isomer:

  • Systematic: this compound[1][3][4][5]

  • Substituent-based: p-(

    
    -Hydroxyethyl)phenol[1][3]
    
  • Benzyl Alcohol Derivative: 4-Hydroxy-

    
    -methylbenzyl alcohol[1][3][6][7][5]
    
  • Benzyl Alcohol Derivative (Alt): p-Hydroxy-

    
    -methylbenzenemethanol[1][3]
    
  • Acronyms: 1-HPE (Non-standard, use with caution)

Part 2: Physicochemical Profile

Expert Insight: The significantly higher melting point of the 1-isomer compared to Tyrosol (133°C vs 92°C) is the fastest bench-side validation method.[1] If your solid melts in a water bath (<100°C), you likely have the wrong isomer.[2][3]

PropertyValueNotes
Molecular Formula

Identical to Tyrosol
Molecular Weight 138.16 g/mol
Physical State Crystalline SolidWhite to off-white needles
Solubility Alcohols (High), Water (Moderate)Phenolic proton allows basic extraction
pKa (Phenol) ~10.0Deprotonates in basic media
Chirality Yes (R/S enantiomers)Synthetic routes usually yield racemate
Part 3: Synthesis Protocol (Chemical Reduction)

Context: The most robust route to 1-(p-hydroxyphenyl)ethanol is the reduction of 4'-Hydroxyacetophenone (4-HAP) .[1] This method is preferred over Grignard additions to benzaldehyde derivatives due to higher chemoselectivity and cleaner workup.[1][3]

Experimental Workflow

Objective: Reduction of ketone to secondary alcohol. Reaction:



Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 4'-Hydroxyacetophenone in 30 mL of Methanol (MeOH).

    • Why: Methanol provides optimal solubility and is compatible with borohydride reductions.[1][3]

  • Cooling: Cool the solution to 0°C in an ice bath.

    • Why: Controls the exotherm of the hydride addition, preventing over-reduction or side reactions.[1][2][3]

  • Addition: Slowly add 1.2 equivalents (12.0 mmol) of Sodium Borohydride (

    
    ) over 15 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[1][3] Ensure adequate venting.[1][3]
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Validation: Monitor by TLC (Eluent: 50% EtOAc/Hexanes).[1][3] Starting material (Ketone) should disappear.[1][3]

  • Quenching: Carefully add 10 mL of 1N HCl.

    • Why: Destroys excess hydride and protonates the alkoxide intermediate.[1][2][3]

  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][3]
    
Visualization: Synthesis Logic

SynthesisWorkflow Start 4'-Hydroxyacetophenone (Ketone Precursor) Intermediate Alkoxide Intermediate Start->Intermediate Reduction (0°C) Reagent NaBH4 / MeOH (Hydride Donor) Reagent->Intermediate Product 1-(p-Hydroxyphenyl)ethanol (Target Alcohol) Intermediate->Product Protonation Quench Acid Quench (1N HCl) Quench->Product

Figure 1: Chemoselective reduction pathway converting the ketone moiety to the target secondary alcohol.[1]

Part 4: Biological Relevance & Metabolism

Application: This molecule often appears as a metabolite in the degradation of ethylbenzene or styrene derivatives by bacteria (e.g., Pseudomonas, Aromatoleum).[2][3] It acts as a redox shuttle intermediate.[1][3]

The Redox Cycle

In biological systems, 1-(p-hydroxyphenyl)ethanol exists in equilibrium with 4'-hydroxyacetophenone, mediated by specific dehydrogenases (Hped/EbA309).[1]

MetabolicPathway Ethylbenzene Ethylbenzene / Styrene Derivatives Ketone 4'-Hydroxyacetophenone (4-HAP) Ethylbenzene->Ketone Oxidative Degradation Alcohol 1-(p-Hydroxyphenyl)ethanol (Target) Ketone->Alcohol Reductase (NADH) Alcohol->Ketone Dehydrogenase (NAD+) Vinyl 4-Vinylphenol Alcohol->Vinyl Dehydration (Putative)

Figure 2: The metabolic redox equilibrium.[1] The molecule serves as a reduced reservoir for the more reactive ketone species.[2][3]

Part 5: Analytical Characterization

Trustworthiness: To certify the identity of 1-(p-hydroxyphenyl)ethanol, rely on Nuclear Magnetic Resonance (NMR). The methyl group provides a diagnostic signal that completely distinguishes it from Tyrosol.[1][2][3]

1H NMR Diagnostic Signals (DMSO-d6)
  • 
     1.25 ppm (Doublet, 3H):  The methyl group (
    
    
    
    ) attached to the chiral center. (Absent in Tyrosol) .
  • 
     4.65 ppm (Quartet, 1H):  The methine proton (
    
    
    
    ) at the chiral center.
  • 
     6.6 - 7.1 ppm (AA'BB' System, 4H):  Characteristic para-substituted aromatic ring.[1][3]
    
  • 
     9.2 ppm (Singlet, 1H):  Phenolic 
    
    
    
    .[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93660, this compound. Retrieved from [Link][1]

  • Mu, W., et al. (2024). Production of p-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Semantic Scholar. Retrieved from [Link]

Sources

The Microbial Degradation of 4-(1-Hydroxyethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the microbial degradation pathways of 4-(1-hydroxyethyl)phenol, a significant intermediate in the catabolism of various aromatic compounds, including the environmental pollutant 4-ethylphenol. We will delve into the core enzymatic reactions, key metabolic intermediates, and the genetic basis of these pathways in various microorganisms. This document is intended to serve as a detailed resource, offering both foundational knowledge and practical experimental protocols for researchers in bioremediation, enzymology, and drug metabolism. We will explore two distinct and well-characterized downstream pathways for the metabolite 4-hydroxyacetophenone: the Baeyer-Villiger monooxygenase pathway, prevalent in Pseudomonas species, and the dioxygenase pathway, identified in Alcaligenes species. Furthermore, this guide provides detailed methodologies for the cultivation of relevant microbial strains, enzyme assays, and analytical techniques for metabolite identification, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound Metabolism

This compound is a crucial metabolic intermediate in the breakdown of 4-ethylphenol, a compound found in various industrial effluents and as a natural product.[1] Its microbial degradation is a key step in the environmental fate of this class of aromatic pollutants. Understanding the enzymatic machinery that microorganisms employ to catabolize this compound and its subsequent metabolites not only provides insights into microbial physiology and evolution but also opens avenues for the development of robust bioremediation strategies and biocatalytic applications.

The central theme of this guide is the elucidation of the metabolic fork that occurs after the initial oxidation of this compound to 4-hydroxyacetophenone. From this key intermediate, microorganisms have evolved at least two distinct strategies for aromatic ring cleavage and subsequent funneling into central metabolic pathways. This guide will meticulously detail both pathways, providing a comparative analysis of their enzymatic logic and efficiency.

The Initial Oxidative Step: From Alcohol to Ketone

The catabolism of this compound commences with the oxidation of its secondary alcohol group to a ketone, yielding 4-hydroxyacetophenone. This reaction is catalyzed by a dehydrogenase.[2] While the specific enzyme responsible for this conversion has not been extensively characterized for all relevant microorganisms, it is functionally classified as a this compound dehydrogenase.

Enzymatic Reaction:

This compound + NAD⁺ → 4-Hydroxyacetophenone + NADH + H⁺

This oxidation is a critical preparatory step, rendering the molecule susceptible to subsequent enzymatic attacks that lead to the destabilization and eventual cleavage of the aromatic ring.

Pathway Divergence: The Fate of 4-Hydroxyacetophenone

Following its formation, 4-hydroxyacetophenone stands at a metabolic crossroads, with at least two distinct degradation pathways identified in different bacterial genera.

The Baeyer-Villiger Monooxygenase (BVMO) Pathway in Pseudomonas sp.

In several Pseudomonas species, including Pseudomonas putida JD1 and Pseudomonas fluorescens ACB, the degradation of 4-hydroxyacetophenone proceeds through a classic Baeyer-Villiger oxidation.[3][4] This elegant enzymatic reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.

Step 1: Baeyer-Villiger Oxidation

The key enzyme in this step is 4-hydroxyacetophenone monooxygenase (HAPMO) , a flavin-containing monooxygenase.[3] This enzyme utilizes NADPH and molecular oxygen to catalyze the conversion of 4-hydroxyacetophenone to 4-hydroxyphenyl acetate.[3]

Step 2: Ester Hydrolysis

The resulting ester, 4-hydroxyphenyl acetate, is then hydrolyzed by an arylesterase to yield hydroquinone and acetate.[5]

Step 3: Aromatic Ring Cleavage of Hydroquinone

The catabolism of hydroquinone in Pseudomonas fluorescens ACB has been shown to proceed via ring cleavage. The pathway continues with the conversion of hydroquinone to 4-hydroxymuconic semialdehyde, followed by its transformation to maleylacetate, and ultimately to β-ketoadipate, which then enters the tricarboxylic acid (TCA) cycle.[4]

BVMO_Pathway cluster_0 This compound Degradation (BVMO Pathway) This compound This compound 4-Hydroxyacetophenone 4-Hydroxyacetophenone This compound->4-Hydroxyacetophenone this compound Dehydrogenase (NAD⁺) 4-Hydroxyphenyl Acetate 4-Hydroxyphenyl Acetate 4-Hydroxyacetophenone->4-Hydroxyphenyl Acetate 4-Hydroxyacetophenone Monooxygenase (HAPMO) (NADPH, O₂) Hydroquinone Hydroquinone 4-Hydroxyphenyl Acetate->Hydroquinone Arylesterase (H₂O) Central Metabolism Central Metabolism Hydroquinone->Central Metabolism Ring Cleavage Pathway Dioxygenase_Pathway cluster_1 This compound Degradation (Dioxygenase Pathway) This compound This compound 4-Hydroxyacetophenone 4-Hydroxyacetophenone This compound->4-Hydroxyacetophenone this compound Dehydrogenase (NAD⁺) 2,4'-Dihydroxyacetophenone 2,4'-Dihydroxyacetophenone 4-Hydroxyacetophenone->2,4'-Dihydroxyacetophenone Hydroxylase (O₂) 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 2,4'-Dihydroxyacetophenone->4-Hydroxybenzoic Acid 2,4'-Dihydroxyacetophenone Dioxygenase (DAD) (O₂) Central Metabolism Central Metabolism 4-Hydroxybenzoic Acid->Central Metabolism Further Degradation

Sources

4-(1-Hydroxyethyl)phenol: A Master Chiral Scaffold for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-(1-Hydroxyethyl)phenol (also known as 4-hydroxy-α-methylbenzyl alcohol) as a chiral building block.

Executive Summary

This compound (CAS: 2380-91-8) represents a "privileged scaffold" in organic synthesis, combining a chemically versatile phenol group with a chiral benzylic alcohol. Unlike its achiral isomer Tyrosol (4-(2-hydroxyethyl)phenol), this molecule offers a direct handle for introducing chirality into bioactive ethers, liquid crystals, and functionalized styrenes.

This guide focuses on the Chemo-Enzymatic Kinetic Resolution (EKR) of this building block, a method superior to traditional asymmetric hydrogenation for generating ultra-high enantiomeric excess (>99% ee) at scale. We further explore its divergent utility via Mitsunobu inversion and orthogonal protection strategies.

The Chiral Advantage: Structural Analysis

The molecule possesses two distinct reactive sites:

  • The Phenolic Hydroxyl (

    
    ):  Nucleophilic, prone to oxidation; requires orthogonal protection (e.g., benzyl, silyl) during alcohol manipulations.
    
  • The Benzylic Alcohol (Chiral Center): The site of stereochemical information. It is prone to racemization under strong acid conditions (via a stabilized quinone methide intermediate) but stable under basic/neutral conditions.

Crucial Distinction: Do not confuse with Tyrosol (4-(2-hydroxyethyl)phenol). Tyrosol is a primary alcohol and achiral. This compound is a secondary alcohol and chiral.

Core Protocol: Enzymatic Kinetic Resolution (EKR)

The most robust method for obtaining enantiopure this compound is the lipase-catalyzed kinetic resolution. This process leverages the exquisite stereoselectivity of Candida antarctica Lipase B (CAL-B) to acetylate one enantiomer (typically the (


)-enantiomer) while leaving the (

)-enantiomer untouched.
The Biocatalytic System[1]
  • Enzyme: Immobilized CAL-B (e.g., Novozym® 435).

  • Acyl Donor: Vinyl Acetate.[1] Why? The reaction produces vinyl alcohol, which tautomerizes to acetaldehyde, rendering the acylation irreversible and driving the equilibrium forward.

  • Solvent: Toluene or MTBE (Methyl tert-butyl ether). Hydrophobic solvents generally preserve the "open" active conformation of the lipase lid.

Step-by-Step Experimental Protocol

Objective: Resolution of racemic this compound (10 g scale).

  • Substrate Preparation: Dissolve 10.0 g (72.4 mmol) of racemic this compound in 100 mL of anhydrous Toluene.

  • Acyl Donor Addition: Add 20 mL (approx. 3 eq) of Vinyl Acetate.

  • Catalyst Addition: Add 500 mg of Novozym® 435 (5% w/w relative to substrate).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm). Note: Avoid magnetic stirring bars as they can grind the immobilized enzyme support, reducing activity.

  • Monitoring: Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Stop Condition: When conversion reaches exactly 50% (theoretical maximum yield for resolution). This typically takes 24–48 hours.

  • Workup:

    • Filter off the enzyme beads (can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

  • Separation: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Fraction 1: (

      
      )-4-(1-acetoxyethyl)phenol (The ester).
      
    • Fraction 2: (

      
      )-4-(1-hydroxyethyl)phenol (The unreacted alcohol).
      
Data & Performance Metrics
ParameterTypical ValueNotes
Conversion 49–51%Ideal stop point for max ee.

(Alcohol)
>99%(

)-enantiomer.

(Ester)
97–99%(

)-enantiomer.
E-Value >200Indicates excellent enzyme selectivity.

Divergent Synthesis Workflow

Once resolved, the enantiomers can be utilized in divergent pathways. The (


)-alcohol can be retained, while the (

)-ester can be hydrolyzed to yield the (

)-alcohol. Furthermore, the Mitsunobu Reaction allows for stereochemical inversion, effectively converting the (

)-alcohol into (

)-configured ethers or esters.[2][3]
Workflow Diagram (Graphviz)

G cluster_0 Divergent Chiral Synthesis Racemate Racemic This compound Enzyme CAL-B Lipase (Novozym 435) + Vinyl Acetate Racemate->Enzyme Kinetic Resolution S_Alcohol (S)-Alcohol (>99% ee) Enzyme->S_Alcohol Unreacted R_Ester (R)-Acetate (>97% ee) Enzyme->R_Ester Acylated Inverted_Product (R)-Ether/Ester (Inverted Center) S_Alcohol->Inverted_Product Mitsunobu Reaction (PPh3, DIAD, R-OH/R-COOH) Inversion of Config R_Alcohol (R)-Alcohol (Hydrolyzed) R_Ester->R_Alcohol Hydrolysis (LiOH, MeOH)

Caption: Divergent synthesis pathway starting from the enzymatic kinetic resolution of racemic this compound.

Synthetic Transformations & Applications

The Mitsunobu Inversion

The Mitsunobu reaction is the primary tool for functionalizing the chiral alcohol with inversion of configuration .[2] This is critical for synthesizing chiral aryl ethers (e.g., for liquid crystals) or correcting the stereochemistry if the "wrong" enantiomer was isolated.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), and a nucleophile (e.g., a phenol or carboxylic acid).[3][4][5]
    
  • Mechanism: The alcohol activates via the phosphine, forming an oxyphosphonium intermediate. The nucleophile then attacks via

    
    , inverting the center.[3]
    
  • Constraint: The phenolic hydroxyl of the substrate must be unprotected if it is the intended nucleophile (intermolecular coupling), or protected if the benzylic alcohol is reacting with an external nucleophile.

Orthogonal Protection Strategies

To selectively manipulate the benzylic alcohol without affecting the phenol:

  • Phenol Protection: Treat with

    
     (tert-butyldimethylsilyl chloride) and Imidazole. The phenolic silyl ether is stable to basic hydrolysis but cleaved by 
    
    
    
    .
  • Benzylic Alcohol Protection: Acetylation (as seen in the resolution) or

    
     ether formation.
    
Case Study: Synthesis of Chiral Ferroelectric Liquid Crystals

Chiral 4-(1-alkoxyethyl)phenols are key dopants in ferroelectric liquid crystals.

  • Route: Start with (

    
    )-4-(1-hydroxyethyl)phenol.
    
  • Step 1: Mitsunobu coupling with a long-chain alcohol (e.g., octanol) is difficult due to the low acidity of the alcohol.

  • Better Route: Use the (

    
    )-alcohol to alkylate a phenol or acid. Alternatively, convert the (
    
    
    
    )-alcohol to a leaving group (e.g., tosylate) and displace with an alkoxide (inversion to
    
    
    ).
  • Result: The chiral tail induces a helical twist in the liquid crystal phase, essential for the switching speed of the material.

References

  • Enzymatic Kinetic Resolution (General): Anderson, E. M., et al. "Biocatalytic synthesis of chiral alcohols." Biocatalysis and Biotransformation, 1998.

  • CAL-B Specificity: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 2007.

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Chiral Phenols in Liquid Crystals: Goodby, J. W. "Chirality in liquid crystals." Journal of Materials Chemistry, 1991.

  • Rivastigmine Synthesis (Analogous 3-isomer): "Process for the preparation of Rivastigmine." Google Patents, WO2004037771A1.

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 4-(1-Hydroxyethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral motif 4-(1-hydroxyethyl)phenol (also known as 1-(4-hydroxyphenyl)ethanol) is a critical pharmacophore found in beta-blockers (e.g., Betaxolol), agrochemicals, and antioxidant formulations. The enantiomeric purity of the benzylic alcohol position is decisive for biological activity.

Traditionally, the synthesis of this moiety involved the reduction of 4'-hydroxyacetophenone followed by classical resolution, or the use of stoichiometric chiral boranes (CBS reduction), which are hazardous at scale.

This guide details two scalable, catalytic protocols for the direct asymmetric reduction of 4'-hydroxyacetophenone, avoiding atom-inefficient protecting group manipulations:

  • Chemocatalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) in aqueous media.[1]

  • Biocatalysis: Ketoreductase (KRED) mediated reduction with cofactor recycling.[2]

Strategic Analysis: Method Selection

Before initiating synthesis, select the protocol based on your specific purity and scalability requirements.

FeatureProtocol A: Ru-Catalyzed ATHProtocol B: Biocatalytic (KRED)
Enantioselectivity (ee) Typically 95–98%Typically >99%
Substrate Tolerance High (Robust to impurities)Moderate (Sensitive to inhibition)
Reaction Medium Aqueous Formate (Green)Aqueous Buffer (pH 7)
Scalability Excellent (Multi-kg ready)Good (Requires fermentation volume)
Cost Driver Ruthenium CatalystEnzyme & Cofactor
Speed Fast (3–12 hours)Slower (12–48 hours)

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insight

This protocol utilizes the Noyori-Ikariya bifunctional mechanism. The catalyst, typically a Ru(II)-arene complex with a chiral monosulfonylated diamine ligand (TsDPEN), operates via a metal-ligand cooperative pathway.

Critical Factor: The free phenolic hydroxyl group (


) presents a challenge. It can coordinate to the metal or alter the pH, potentially deactivating the catalyst. We utilize an aqueous sodium formate  system. The water solubility of the phenolate facilitates the reaction, while the formate acts as an irreversible hydrogen donor, driving conversion to 100%.
Reaction Pathway Diagram

ATH_Mechanism Cat_Pre Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active_Cat Active 16e Species (Ru-N) Cat_Pre->Active_Cat -HCl (Base activation) Hydride_Complex Ru-Hydride Species (18e Reducing Agent) Active_Cat->Hydride_Complex + H-Donor - CO2 TS Transition State (Concerted H-Transfer) Hydride_Complex->TS + Substrate Substrate Substrate 4'-Hydroxyacetophenone Substrate->TS TS->Active_Cat Regeneration Product Product (S)-4-(1-Hydroxyethyl)phenol TS->Product H_Donor HCOONa (Formate)

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted transfer of proton (from NH) and hydride (from Ru) ensures high enantioselectivity.

Experimental Procedure

Target: Synthesis of (S)-4-(1-Hydroxyethyl)phenol Scale: 10 mmol (1.36 g)

Materials:

  • Substrate: 4'-Hydroxyacetophenone (1.36 g, 10 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%)

  • H-Donor: Sodium Formate (3.4 g, 50 mmol, 5 equiv)

  • Solvent: Degassed Water (20 mL)

  • Base: No external base required if using Formate salt; however, ensuring pH is ~7-8 is beneficial.

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Formate (3.4 g) in degassed water (20 mL). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (oxygen poisons the Ru-H species).

  • Substrate Addition: Add 4'-Hydroxyacetophenone (1.36 g) to the flask. The substrate may not fully dissolve initially; this is acceptable.

  • Catalyst Addition: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (32 mg) in one portion.

    • Note: If the catalyst is insoluble, a small amount of degassed 2-propanol (1-2 mL) can be added as a co-solvent, though pure water often suffices at 40°C.

  • Reaction: Heat the mixture to 40°C with vigorous stirring. The reaction typically proceeds via an emulsion.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC every 2 hours. Conversion should be complete within 6–12 hours.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Adjust pH to ~6 with dilute HCl (careful not to racemize; benzylic alcohols are acid-sensitive).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallization from Toluene/Hexane or flash chromatography (if necessary) to yield the white solid product.

Protocol B: Biocatalytic Reduction (KRED)

Mechanistic Insight

Biocatalysis offers superior enantioselectivity (>99% ee) by utilizing the rigid chiral pocket of Ketoreductase (KRED) enzymes. The reaction requires a cofactor (NADPH) which is expensive; therefore, a cofactor recycling system (Glucose Dehydrogenase - GDH) is coupled to the reaction to regenerate NADPH from NADP+ using Glucose as the sacrificial reductant.

Biocatalytic Workflow Diagram

Bio_Workflow cluster_recycling Cofactor Recycling System cluster_main Product Synthesis NADP NADP+ NADPH NADPH NADP->NADPH Reduction (via GDH) KRED Enzyme: KRED NADPH->KRED H-Donor Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH Enzyme: GDH Substrate 4'-Hydroxyacetophenone Product Chiral Alcohol Substrate->Product Reduction (via KRED) KRED->NADP Recycle

Figure 2: Coupled enzymatic system. KRED reduces the ketone while GDH recycles the cofactor, allowing for catalytic usage of NADPH.

Experimental Procedure

Target: Synthesis of (R)- or (S)-4-(1-Hydroxyethyl)phenol (Enzyme dependent) Scale: 5 mmol (0.68 g)

Materials:

  • Substrate: 4'-Hydroxyacetophenone (0.68 g)

  • Enzyme: Commercial KRED Screening Kit (e.g., Codexis KRED-P1 series or equivalent). Select variant based on desired enantiomer.[6]

  • Cofactor: NADP+ (5 mg, catalytic amount)

  • Recycling Mix: Glucose (1.0 g) + Glucose Dehydrogenase (GDH) (10 mg)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0

  • Co-solvent: DMSO (5% v/v) to assist substrate solubility.

Step-by-Step Protocol:

  • Buffer Prep: Prepare 25 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Solution A (Recycle Mix): Dissolve Glucose (1.0 g) and NADP+ (5 mg) in 20 mL of buffer. Add GDH (10 mg).

  • Substrate Prep: Dissolve 4'-Hydroxyacetophenone (0.68 g) in 1.25 mL DMSO.

  • Reaction Initiation:

    • Add the KRED enzyme (20–50 mg powder) to Solution A. Stir gently to dissolve (do not vortex; shear forces denature enzymes).

    • Dropwise add the Substrate/DMSO solution to the enzyme mixture.

  • Incubation: Stir at 30°C at 200 rpm.

    • pH Control: Check pH periodically. If it drops below 6.5 (due to gluconic acid production), titrate with 1M NaOH to maintain pH 7.0.

  • Workup (24 hours):

    • Add Celite (1 g) and filter to remove protein sludge.

    • Extract filtrate with Ethyl Acetate (3 x 20 mL).

    • Dry and concentrate.[7]

Analytical Quality Control

Verification of the enantiomeric excess (ee) is non-negotiable.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm or 220 nm.

  • Retention Times (Approximate for OD-H):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min

    • Note: Always run a racemic standard first to establish retention times.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (ATH) Catalyst poisoning by

Degas solvents thoroughly. Increase catalyst loading to 1 mol%.
Low Conversion (Bio) pH drift / Enzyme inhibitionMaintain pH 7.0 strictly (auto-titrator). Lower substrate concentration (substrate inhibition).
Racemization Acidic workupBenzylic alcohols racemize in acid. Keep workup neutral. Avoid strong mineral acids.
Solubility Substrate insolubilityATH: Use Water/IPA mix. Bio: Increase DMSO up to 10% (check enzyme tolerance).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Wu, X., et al. (2005). Aqueous Asymmetric Transfer Hydrogenation of Ketones Catalyzed by a Water-Soluble Ru(II)-N-Tosylethylenediamine Complex. Organic Letters, 7(24), 5393–5396. Link

  • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265. Link

  • BenchChem. (2024). This compound Product Data and Safety. Link

Sources

Application Note: Optimized Purification of 4-(1-Hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(1-Hydroxyethyl)phenol (also known as 1-(4-hydroxyphenyl)ethanol) is a critical intermediate in the synthesis of tyrosol derivatives, antioxidants, and pharmaceutical pharmacophores.[1] It is most commonly synthesized via the sodium borohydride (


) reduction of 4'-hydroxyacetophenone.[1]

The Purification Challenge: While structurally simple, this molecule presents specific chromatographic challenges:

  • Polarity: The presence of both a phenolic hydroxyl and a benzylic secondary alcohol creates significant polarity, leading to strong retention on silica.[1]

  • Tailing: Phenolic protons are acidic (

    
    ), causing interaction with silanol groups on silica gel, resulting in peak tailing and co-elution with impurities.[1]
    
  • Stability: As an electron-rich benzylic alcohol, the compound is susceptible to acid-catalyzed dehydration to form 4-vinylphenol (styrene derivative), particularly under heat or strong acidic conditions.[1]

This guide provides a self-validating protocol to purify this compound, prioritizing yield and preventing on-column degradation.

Physicochemical Profile

Understanding the physical properties is the first step to successful loading and elution.[1]

PropertyValueChromatographic Implication
Molecular Weight 138.16 g/mol Small molecule; diffuses quickly.[1] High flow rates may broaden peaks.[1]
Melting Point 137–139 °CSolid at room temp.[1] Dry loading is recommended over liquid loading.[1]
Solubility Soluble in MeOH, EtOAc, Acetone.[1] Sparingly soluble in

, Hexanes.[1]
Use MeOH/DCM for loading; Hexane/EtOAc for elution.[1]
Acidity (

)
~10 (Phenol)May require acidified mobile phase to suppress ionization (optional).[1]
UV Absorbance Strong (

)
Easily detectable by standard UV detectors.[1]

Pre-Purification & Method Development (Self-Validating System)

Before committing the bulk crude material to a column, you must validate the separation using Thin Layer Chromatography (TLC). This step ensures the stationary phase and solvent system are appropriate.[1]

A. TLC Optimization

Goal: Achieve a Retardation Factor (


) difference (

) of

between the product and the starting material (4'-hydroxyacetophenone).
  • Stationary Phase: Silica Gel

    
     aluminum-backed plates.[1]
    
  • Standard Mobile Phase: 40% Ethyl Acetate in Hexanes.[1]

  • Visualization: UV Light (

    
    ) followed by 
    
    
    
    stain (alcohols oxidize/stain yellow-brown).[1]

Expected Results:

  • Starting Material (Ketone):

    
     (Less polar).[1]
    
  • Product (Diol):

    
     (More polar).[1]
    

Critical Checkpoint: If the product spot streaks (tails) significantly on the TLC plate, the silica column will likely yield poor resolution.

  • Correction: Add 1% Acetic Acid or 0.5% Triethylamine to the TLC solvent.[1] If streaking stops, add this modifier to your column mobile phase.

B. Sample Preparation (Dry Loading)

Because the compound is a solid with limited solubility in non-polar solvents, liquid loading (dissolving in minimal eluent) often leads to precipitation at the column head.[1]

Protocol:

  • Dissolve crude mixture in minimal Methanol or Acetone.[1]

  • Add Silica Gel (mass ratio: 2g silica per 1g crude).[1]

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Caution: Do not use a water bath

    
     to prevent thermal dehydration.[1]
    

Protocol 1: Normal Phase Flash Chromatography

This is the standard method for purifying gram-scale quantities following synthesis.[1]

Reagents & Materials[1][2][3][4][5]
  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Column Size: 40g silica per 1g of crude load (40:1 ratio).[1]

Step-by-Step Procedure
  • Equilibration: Flush the column with 3 Column Volumes (CV) of 10% EtOAc/Hexanes . This removes air and equilibrates the silica.[1]

  • Loading: Carefully add the dry-loaded powder to the top of the column. Add a layer of sand (~1 cm) on top to protect the bed.[1]

  • Elution Gradient: Run the following gradient to maximize separation efficiency:

Segment% Mobile Phase B (EtOAc)Length (CV)Purpose
Hold 10%2 CVElute non-polar impurities (e.g., elimination byproducts).[1]
Ramp 10%

60%
10 CVLinear gradient to elute the product.
Hold 60%3 CVEnsure all polar material is eluted.[1]
  • Fraction Collection: Collect fractions of approx. 15-20 mL (for a 40g column).

  • Analysis: Spot fractions on TLC. Pool fractions containing the single spot at

    
    .[1]
    
  • Concentration: Rotary evaporate at

    
     . Do not overheat.
    

Protocol 2: Reverse Phase (C18) Alternative

If the normal phase separation fails due to excessive tailing or co-elution with highly polar byproducts, Reverse Phase (RP) chromatography is the superior choice.

  • Stationary Phase: C18 (Octadecylsilane) bonded silica.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Gradient:

    • Start: 5% B.[1]

    • Ramp to 50% B over 15 minutes.

    • Wash at 95% B.[1][2]

  • Why this works: The acidic mobile phase suppresses the ionization of the phenol, keeping it neutral and sharpening the peak shape. Water solubility is sufficient for RP loading.[1]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific phenol derivative, ensuring a self-correcting workflow.

PurificationWorkflow Start Crude Reaction Mixture (NaBH4 Reduction) TLC TLC Analysis (40% EtOAc/Hex) Start->TLC Decision Is Delta Rf > 0.15? TLC->Decision DryLoad Dry Load on Silica (Avoid Heat) Decision->DryLoad Yes Modify Modify Solvent: Add 1% AcOH or Switch to DCM/MeOH Decision->Modify No (Co-elution) Column Flash Chromatography Gradient: 10-60% EtOAc DryLoad->Column Modify->TLC Re-test Fractions Analyze Fractions (UV + KMnO4 Stain) Column->Fractions Final Pure this compound Fractions->Final

Caption: Logical workflow for the purification of this compound, incorporating decision gates for solvent optimization.

Expert Insights & Troubleshooting

The Dehydration Risk (Authoritative Grounding)

The benzylic position in this compound is activated by the electron-donating phenolic group. This makes the hydroxyl group a better leaving group than in standard alcohols.[1]

  • Mechanism: In the presence of strong acid or high heat, water is eliminated to form 4-vinylphenol .

  • Prevention:

    • Neutralize the crude reaction mixture (pH 7) before evaporation.

    • If using silica gel (which is slightly acidic), run the column quickly.[1] Do not leave the compound on the column overnight.[1]

    • Keep rotary evaporator bath temperature

      
      .
      
Dealing with "Streaking"

If your peaks are broad (streaking) despite using a gradient:

  • Cause: Hydrogen bonding between the phenolic -OH and the silica surface.

  • Solution: Do not use strong acids. Instead, use a "buffered" organic layer if absolutely necessary, but usually, simply increasing the gradient slope (e.g., 20% to 80% EtOAc) is safer than adding acid for this specific acid-sensitive substrate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10866400, this compound.[1] Retrieved from [Link]

  • Organic Syntheses (2011). Reduction of Ketones to Alcohols: General Protocols. (Contextual reference for NaBH4 reduction workups). Retrieved from [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Phenol derivatives. (Reference for Reverse Phase conditions). Retrieved from [Link]

Sources

Application Note: Analytical Strategy for 4-(1-Hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the analytical quantification of 4-(1-Hydroxyethyl)phenol (4-HEP), also known as 1-(4-Hydroxyphenyl)ethanol or 4-hydroxy-α-methylbenzyl alcohol .[1]

1. Analyte Profile & Significance

  • Compound: this compound (CAS: 2380-91-8)[1][2]

  • Molecular Weight: 138.16 g/mol [1][3][4]

  • Structure: A phenolic ring substituted with a secondary alcohol group at the para position.[1][4]

  • Relevance:

    • Pharmaceuticals: A critical degradation impurity in the synthesis of adrenergic agonists (e.g., Salbutamol precursors) and paracetamol analogs.

    • Metabolomics: A Phase I metabolite of 4-Ethylphenol (mediated by CYP2E1/CYP2C9), serving as a biomarker for xenobiotic degradation in mammalian systems and Brettanomyces yeast activity in wine fermentation.

    • Chirality: Contains one chiral center; enantiomeric separation is often required in asymmetric synthesis.[1][4]

2. Analytical Challenges & Solutions

  • Polarity: The dual hydroxyl groups (phenolic + benzylic) make 4-HEP moderately polar (LogP ~1.0–1.2).[1] Standard C18 retention can be weak, leading to co-elution with matrix solvent fronts.[4]

    • Solution: Use Phenyl-Hexyl stationary phases to exploit π-π interactions, enhancing retention and selectivity against structural isomers like Tyrosol (2-(4-hydroxyphenyl)ethanol).[1]

  • Thermal Instability: The benzylic alcohol is prone to dehydration to 4-vinylphenol under high GC injector temperatures if not derivatized.[1][4]

    • Solution: Obligatory silylation (BSTFA/TMCS) for GC-MS analysis.[1][4]

  • Ionization: In LC-MS, phenols ionize poorly in ESI+ but excellently in ESI- (Negative Mode) .[1]

Part 1: Metabolic & Degradation Pathway Visualization

Understanding the origin of 4-HEP is crucial for selecting the right matrix and interferences.[1]

MetabolicPathway Ethylphenol 4-Ethylphenol (Precursor) HEP This compound (Target Analyte) Ethylphenol->HEP Hydroxylation (CYP2E1 / Fungal) HAP 4-Hydroxyacetophenone (Oxidation Product) HEP->HAP Oxidation (ADH/ALDH) Vinylphenol 4-Vinylphenol (Dehydration Artifact) HEP->Vinylphenol Thermal/Acidic Degradation

Figure 1: Metabolic trajectory of 4-Ethylphenol and degradation risks for this compound.

Part 2: High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol

This is the primary method for pharmaceutical purity and biological quantification due to its robustness and lack of thermal degradation.[1][4]

Method Parameters
ParameterConditionRationale
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µmSuperior selectivity for aromatic alcohols over C18 via π-π retention mechanisms.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.[1][4]7) suppresses phenol ionization (pKa ~10), ensuring sharp peaks.[4]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides lower backpressure and sharper peaks for phenols than Methanol.[4]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][4][5]
Temp 30°CControls viscosity and retention time reproducibility.[1][4]
Detection UV @ 280 nm (Quant) / 220 nm (Qual)Phenolic ring absorption maximum.[4]
Injection 10 µLAdjust based on sensitivity needs.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Equilibration)
2.05%Elute highly polar matrix
12.060%Linear Gradient (Elution of 4-HEP ~7-8 min)
13.095%Column Wash
15.095%Wash Hold
15.15%Re-equilibration
20.05%End
Sample Preparation (Liquid-Liquid Extraction)

For Plasma, Urine, or Fermentation Broth

  • Aliquot: Transfer 500 µL of sample into a 2 mL centrifuge tube.

  • Internal Standard: Add 50 µL of Tyrosol (100 µg/mL) or 4-Ethylphenol-d4 .

    • Note: Tyrosol is a structural isomer; ensure your column separates them (Phenyl-Hexyl will; C18 might not).[1][4]

  • Hydrolysis (Optional): If quantifying total metabolites (glucuronides), add 50 µL β-glucuronidase, incubate at 37°C for 1 hour.

  • Extraction: Add 1000 µL Ethyl Acetate . Vortex vigorously for 2 minutes.[1][4]

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Concentration: Transfer the upper organic layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.[1][4]

  • Reconstitution: Dissolve residue in 200 µL Mobile Phase A/B (90:10). Filter through 0.22 µm PTFE filter.[1][4]

Part 3: GC-MS Protocol (Trace Analysis)

Required for complex matrices (e.g., wine, soil) where sensitivity (<10 ng/mL) is critical. Derivatization is mandatory to prevent peak tailing and dehydration.[1][4]

Derivatization Workflow (Silylation)
  • Dry: Ensure sample extract is completely dry (water destroys silylation reagents).[1][4]

  • Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL anhydrous Pyridine.

  • Reaction: Cap and heat at 70°C for 30 minutes .

    • Mechanism:[1][5][6][7] Converts both -OH groups to -O-TMS groups, increasing volatility and stability.[1]

  • Cool: Cool to room temperature and transfer to GC vial.

GC-MS Conditions
ParameterSetting
Column DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless mode, 250°C
Oven Program 60°C (1 min) → 15°C/min → 300°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
SIM Mode Monitor m/z 267 (M-15, loss of methyl from TMS), m/z 179 , m/z 73 (TMS)
Target Ion 267 (Quantifier)

Part 4: Validation & Quality Control (ICH Q2)

To ensure "Trustworthiness," every batch must pass these System Suitability Tests (SST).

System Suitability Criteria
  • Resolution (Rs): > 2.0 between 4-HEP and Internal Standard (Tyrosol).

  • Tailing Factor (T): 0.8 < T < 1.2 (Strict control required for phenolic peaks).

  • Precision: %RSD of peak area < 2.0% (n=6 injections).

Linearity & Range
  • Range: 0.1 µg/mL to 50 µg/mL.

  • Calibration: 6-point curve. Weighting factor (

    
    ) is recommended for wide dynamic ranges.[1][4]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1][4]Increase buffer strength or switch to an "End-capped" column.[1][4]
Split Peak Sample solvent mismatch.Dissolve sample in initial mobile phase (5% ACN), not 100% ACN.
Ghost Peak (GC) 4-Vinylphenol formation.[1][4]Incomplete derivatization. Check moisture in pyridine; increase reaction time.

Part 5: Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Source (Plasma, Wine, API) Prep_LLE LLE (Ethyl Acetate) + IS Addition Sample->Prep_LLE Extraction Prep_Deriv Derivatization (BSTFA/TMCS, 70°C) Prep_LLE->Prep_Deriv Dry & React HPLC HPLC-UV/MS (Phenyl-Hexyl Column) Prep_LLE->HPLC Direct Injection (Aqueous Reconstitution) GC GC-MS (EI) (DB-5MS Column) Prep_Deriv->GC Injection Data Quantification (UV 280nm or m/z 267) HPLC->Data GC->Data

Figure 2: Decision tree for selecting HPLC vs. GC methodologies based on sample complexity.

References

  • Chiral Separation: BenchChem. This compound: Enantiomeric Excess and Chiral HPLC Analysis. Link

  • Metabolic Context: National Center for Biotechnology Information (2025).[1][4] PubChem Compound Summary for CID 1202299, this compound. Link[8]

  • GC-MS Methodology: OIV-OENO 620-2020. Determination of Alkylphenols in Wines by Gas Chromatography-Mass Spectrometry. International Organisation of Vine and Wine.[1][4] Link

  • Column Selection: Phenomenex Application Guide. Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity for Aromatic Alcohols. Link

  • Impurity Profiling: TCI Chemicals. Product Specification: this compound (H1694).[1] Link

Sources

Chiral HPLC Method for the Enantioselective Separation of 4-(1-Hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 4-(1-Hydroxyethyl)phenol enantiomers. This analyte is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making the accurate determination of its enantiomeric purity essential for quality control and regulatory compliance. This guide details the rationale for column selection, mobile phase optimization, and a complete, step-by-step protocol for the analysis. The methodology is grounded in established principles of chiral chromatography on polysaccharide-based stationary phases, ensuring a scientifically sound and readily adaptable protocol for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs and intermediates.[1] The compound this compound possesses a single stereocenter, existing as (R)- and (S)-enantiomers. The ability to separate and quantify these enantiomers is paramount in ensuring the safety and efficacy of any downstream pharmaceutical product.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the preeminent technique for enantioselective analysis due to its high resolution, sensitivity, and reproducibility.[2] The core principle of this technique lies in the transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in differential retention times, enabling their separation.[3]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates in resolving a vast array of racemic compounds, including aromatic alcohols.[4][5] The chiral recognition mechanism of these phases is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure of the polysaccharide derivative.[6] This application note will leverage these well-established principles to outline a specific and optimized method for this compound.

Foundational Principles: Selecting the Chiral Stationary Phase

The choice of the CSP is the most critical parameter in developing a successful chiral separation. For aromatic alcohols like this compound, polysaccharide-based CSPs are the "go-to" choice due to their proven track record.[4] Specifically, cellulose derivatives often provide excellent selectivity for this class of compounds.

Based on extensive data for analogous structures, such as 1-phenylethanol and its derivatives, a cellulose-based CSP is highly recommended.[7][8] A particularly effective selector is Cellulose tris(3,5-dimethylphenylcarbamate) , which is commercially available under trade names such as Daicel Chiralcel® OD or Phenomenex Lux® Cellulose-1 .[7][9] The phenylcarbamate groups on the cellulose backbone create chiral grooves and interaction sites that are highly effective for resolving aromatic compounds with hydroxyl groups adjacent to the stereocenter.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.

Materials and Equipment
Item Specification
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Chiral Column Daicel Chiralcel® OD-H (5 µm, 250 x 4.6 mm) or equivalent
Data Acquisition Chromatography Data System (CDS)
Solvents HPLC Grade n-Hexane, HPLC Grade 2-Propanol (IPA)
Analyte Racemic this compound
Glassware Volumetric flasks, autosampler vials with inserts
Step-by-Step Protocol

Step 1: Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with 2-Propanol.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Preparation: Prepare samples containing this compound by dissolving them in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler to prevent column frit blockage.

Step 2: HPLC Method Parameters

The following parameters are provided as a starting point, derived from successful separations of structurally similar compounds.[7]

Parameter Recommended Condition Rationale
Column Daicel Chiralcel® OD-H (5 µm, 250 x 4.6 mm)Proven selectivity for aromatic alcohols.
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)Normal phase mode often provides superior selectivity on polysaccharide CSPs.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection UV at 275 nmPhenolic compounds exhibit strong absorbance in this region.
Run Time Approximately 20 minutes (adjust as needed)Ensure both enantiomers have eluted and the baseline is stable.

Step 3: System Equilibration and Analysis

  • Purge the HPLC system with the mobile phase.

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard to determine the retention times of the two enantiomers.

  • Proceed with the analysis of the samples.

Method Optimization

If the initial separation is not optimal (Resolution (Rs) < 1.5), consider the following adjustments:

  • Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol is the most powerful tool for optimizing selectivity and retention time.

    • To increase retention and potentially improve resolution: Decrease the percentage of 2-Propanol (e.g., to 97:3).

    • To decrease retention: Increase the percentage of 2-Propanol (e.g., to 90:10).

  • Flow Rate: Decreasing the flow rate (e.g., to 0.8 mL/min) can sometimes improve peak shape and resolution, at the cost of longer analysis time.

  • Temperature: Lowering the column temperature (e.g., to 15 °C) can enhance the stability of the transient diastereomeric complexes, often leading to better resolution.

Data Interpretation and System Suitability

A successful chiral separation is characterized by baseline resolution of the two enantiomer peaks.

Parameter Acceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000

The enantiomeric excess (% ee) is calculated using the peak areas (A) of the two enantiomers:

% ee = [ (A₁ - A₂) / (A₁ + A₂) ] x 100

Where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.

Visualization of the Workflow

The following diagram illustrates the logical flow of the chiral HPLC method development and execution process.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing cluster_decision Phase 4: Optimization Loop Prep_Standard Prepare Racemic Standard Equilibrate Equilibrate System & Column Prep_Standard->Equilibrate Prep_Sample Prepare Analytical Sample Prep_Sample->Equilibrate Prep_Mobile_Phase Prepare Mobile Phase (n-Hexane/IPA) Prep_Mobile_Phase->Equilibrate Inject Inject Sample Equilibrate->Inject Detect UV Detection @ 275 nm Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate_Rs Calculate Resolution (Rs) Integrate->Calculate_Rs Decision Rs >= 1.5? Calculate_Rs->Decision Calculate_ee Calculate % Enantiomeric Excess Decision->Calculate_ee  Yes Optimize Optimize Method: - Mobile Phase Ratio - Temperature - Flow Rate Decision->Optimize No Optimize->Equilibrate

Sources

Application Note: Enzymatic Kinetic Resolution of 4-(1-Hydroxyethyl)phenol for the Production of Enantiopure Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the enzymatic kinetic resolution of racemic 4-(1-hydroxyethyl)phenol, a key chiral building block in the synthesis of pharmaceuticals and other fine chemicals. We detail a robust protocol centered on the use of lipase-catalyzed transesterification, a green and highly selective method for separating enantiomers. This document is intended for researchers, scientists, and drug development professionals seeking to produce enantiomerically enriched (R)- and (S)-1-(4-hydroxyphenyl)ethanol. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles and troubleshooting guidance to ensure reproducible and high-quality results.

Introduction: The Significance of Chiral 1-(4-hydroxyphenyl)ethanol

Chiral secondary alcohols, such as the enantiomers of 1-(4-hydroxyphenyl)ethanol, are valuable intermediates in asymmetric synthesis.[1] The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different pharmacological activities in drug molecules. Consequently, the ability to produce these compounds in an enantiomerically pure form is of paramount importance in the pharmaceutical industry.

Enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign alternative to traditional chemical methods for obtaining chiral compounds.[2] This technique leverages the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[2] Lipases, in particular, have demonstrated broad substrate specificity and high enantioselectivity in the resolution of secondary alcohols, making them ideal catalysts for this application.[2][3][4] This application note will focus on the use of Candida antarctica lipase B (CALB), a widely used and highly effective lipase for the kinetic resolution of a variety of alcohols.[5][6][7][8]

The core principle of the kinetic resolution described herein is the lipase-catalyzed acylation of one enantiomer of this compound, yielding an ester and the unreacted, enantiomerically enriched alcohol. The significant difference in the reaction rates for the (R)- and (S)-enantiomers allows for their efficient separation.

Materials and Reagents

Chemicals
ChemicalGradeSupplier
Racemic this compound≥98%Commercially Available
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)---Commercially Available
Vinyl AcetateAnhydrous, ≥99%Commercially Available
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99%Commercially Available
HexaneHPLC GradeCommercially Available
IsopropanolHPLC GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Sodium SulfateAnhydrous, GranularCommercially Available
Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vials with screw caps

  • Standard laboratory glassware

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase column.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a typical lipase-catalyzed transesterification for the kinetic resolution of racemic this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a 20 mL screw-capped vial, add racemic this compound (e.g., 1 mmol, 138.16 mg).

  • Solvent and Acyl Donor Addition: Add 10 mL of anhydrous methyl tert-butyl ether (MTBE) to the vial and stir until the substrate is fully dissolved. Subsequently, add vinyl acetate (e.g., 5 mmol, 0.46 mL) as the acyl donor.

  • Enzyme Addition: Introduce the immobilized Candida antarctica lipase B (e.g., 25 mg) to the reaction mixture.

  • Reaction Incubation: Tightly seal the vial and place it on a magnetic stirrer set to a constant temperature (e.g., 40°C) and stirring speed (e.g., 200 rpm).[5]

  • Monitoring the Reaction: The progress of the reaction should be monitored by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 12, and 24 hours). Each aliquot should be filtered to remove the enzyme before analysis by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Reaction Termination: Once the desired conversion (ideally close to 50%) and high enantiomeric excess are achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate. The resulting residue, containing the unreacted alcohol and the esterified product, can be purified by column chromatography.

Causality behind Experimental Choices:

  • Enzyme Selection: Candida antarctica lipase B is chosen for its well-documented high activity and enantioselectivity towards a wide range of secondary alcohols.[6][8][9] Its immobilization allows for easy recovery and reuse, enhancing the process's cost-effectiveness and sustainability.[7]

  • Acyl Donor: Vinyl acetate is a commonly used acyl donor in lipase-catalyzed transesterifications because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards product formation.[10]

  • Solvent: Anhydrous MTBE is selected as a non-polar organic solvent to minimize enzyme denaturation and prevent unwanted hydrolysis reactions.[11]

  • Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., 40-50°C) to increase the reaction rate without significantly compromising the enzyme's stability or enantioselectivity.[5]

Analytical Method: Chiral HPLC for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess of both the unreacted this compound and the resulting acetate ester is crucial for evaluating the success of the kinetic resolution.[12]

HPLC Conditions:

ParameterCondition
Column Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
Injection Volume 10 µL

Sample Preparation:

  • Dilute the reaction aliquot in the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis and Interpretation

The success of a kinetic resolution is quantified by two key parameters: conversion (c) and enantiomeric excess (e.e.).

Conversion (c):

The conversion is calculated based on the disappearance of the starting material. It can be determined from the peak areas in the HPLC chromatogram.

Enantiomeric Excess (e.e.):

The enantiomeric excess for both the unreacted substrate (e.e.s) and the product (e.e.p) is calculated using the following formula, where Amajor and Aminor are the peak areas of the major and minor enantiomers, respectively.[10]

e.e. (%) = [(Amajor - Aminor) / (Amajor + Aminor)] x 100

Enantiomeric Ratio (E):

The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated from the conversion and the enantiomeric excesses.

Example Data

The following table illustrates typical results for the kinetic resolution of this compound.

Time (h)Conversion (%)e.e. of Alcohol (%)e.e. of Acetate (%)
21520>99
43045>99
84585>99
1250>99>99
2455>9995

Visualizing the Workflow

The following diagram illustrates the workflow for the enzymatic kinetic resolution of this compound.

EKR_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Separation Racemic_Alcohol Racemic this compound Reaction_Vessel Reaction at 40°C Racemic_Alcohol->Reaction_Vessel Solvent_Acyl Solvent (MTBE) & Acyl Donor (Vinyl Acetate) Solvent_Acyl->Reaction_Vessel Monitoring Reaction Monitoring (Chiral HPLC) Reaction_Vessel->Monitoring Aliquots Enzyme Immobilized CALB Enzyme->Reaction_Vessel Separation Separation of Enantiomers Monitoring->Separation Enriched_Alcohol (S)-4-(1-Hydroxyethyl)phenol Separation->Enriched_Alcohol Enriched_Ester (R)-Acetate Separation->Enriched_Ester

Caption: Workflow for the enzymatic kinetic resolution.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive enzyme- Presence of inhibitors (e.g., water)- Use fresh, active enzyme.- Ensure all reagents and solvents are anhydrous.
Low enantioselectivity - Suboptimal reaction temperature- Incorrect solvent- Optimize the reaction temperature.- Screen different organic solvents.
Poor peak separation in HPLC - Inappropriate chiral column- Incorrect mobile phase composition- Screen different chiral stationary phases.- Optimize the mobile phase composition (ratio of hexane to isopropanol).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enzymatic kinetic resolution of this compound using immobilized Candida antarctica lipase B. By following the outlined procedures for reaction setup, monitoring, and analysis, researchers can effectively produce enantiomerically enriched (R)- and (S)-1-(4-hydroxyphenyl)ethanol. The inherent advantages of this biocatalytic approach, including high selectivity, mild reaction conditions, and the reusability of the catalyst, make it a superior method for the synthesis of these valuable chiral building blocks.

References

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2011). Molecules. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols and amines. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Enzymatic Kinetic Resolution by Addition of Oxygen. (2021). Angewandte Chemie International Edition. [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2018). Molecules. [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. (2021). Journal of the Brazilian Chemical Society. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2022). ChemBioChem. [Link]

  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (2019). Catalysis Science & Technology. [Link]

  • Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022). International Journal of Molecular Sciences. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Catalysts. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). International Journal of Molecular Sciences. [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. (2024). Industrial & Engineering Chemistry Research. [Link]

  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers in Chemistry. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Multienzyme One-Pot Cascade for the Stereoselective Hydroxyethyl Functionalization of Substituted Phenols. (2018). Organic Letters. [Link]

  • The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. (2010). Organic & Biomolecular Chemistry. [Link]

  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL)ALANINE. (n.d.). Thesis. [Link]

  • Chiral HPLC analysis. HPLC elution profiles after the reaction of the... (2020). ResearchGate. [Link]

  • Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. (2009). BMC Structural Biology. [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019). Catalysis Science & Technology. [Link]

Sources

Protocol for the enzymatic reduction of 4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide outlines the operational protocols for the biocatalytic reduction of 4-hydroxyacetophenone (4-HAP) to 1-(4-hydroxyphenyl)ethanol. Unlike traditional chemical reductions (e.g., NaBH₄), which yield racemic mixtures requiring costly resolution, enzymatic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers high enantioselectivity (>99% ee) and mild reaction conditions. This document details a scalable workflow from micro-scale enzyme screening to preparative synthesis, incorporating cofactor regeneration systems (GDH/Glucose) to ensure economic viability.

Introduction & Mechanistic Insights

The reduction of 4-hydroxyacetophenone is a pivotal step in synthesizing chiral building blocks for beta-blockers and other adrenergic receptor agents. The target product, 1-(4-hydroxyphenyl)ethanol , possesses a chiral center at the benzylic position.

2.1 The Biocatalytic Advantage

Chemical reduction typically results in a 50:50 racemic mixture. Biocatalysis employs enzymes that differentiate between the re and si faces of the prochiral ketone, yielding either the (R)- or (S)-enantiomer based on the specific enzyme's topology (Prelog vs. Anti-Prelog rules).

2.2 The "HAPMO" Trap (Expert Insight)

CRITICAL WARNING: When searching literature or selecting enzymes for this substrate, researchers often encounter "4-Hydroxyacetophenone Monooxygenase" (HAPMO). Do NOT use HAPMO for this application. HAPMO catalyzes a Baeyer-Villiger oxidation, converting 4-hydroxyacetophenone into 4-hydroxyphenyl acetate (an ester), not the alcohol. Ensure your enzyme is classified as a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) .

2.3 Reaction Scheme & Cofactor Regeneration

The reduction consumes one equivalent of NAD(P)H. To make the process economically feasible, a coupled regeneration system is required. The most robust system for this substrate is the Glucose Dehydrogenase (GDH) system, which recycles NAD(P)+ back to NAD(P)H using glucose as the sacrificial substrate.

ReactionPathway Substrate 4-Hydroxyacetophenone (Achiral Ketone) KRED KRED / ADH Substrate->KRED Product 1-(4-Hydroxyphenyl)ethanol (Chiral Alcohol) NADPH NAD(P)H NADPH->KRED NADP NAD(P)+ GDH GDH NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Figure 1: Coupled enzymatic reduction with Glucose Dehydrogenase (GDH) cofactor recycling. The KRED reduces the target ketone while consuming NADPH, which is immediately regenerated by GDH oxidizing glucose.

Materials & Equipment
3.1 Reagents
  • Substrate: 4-Hydroxyacetophenone (purity >98%).

  • Enzymes:

    • Screening Kit: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or equivalent) containing both (R)- and (S)-selective variants.

    • Recycling Enzyme: Glucose Dehydrogenase (GDH) (CDX-901 or equivalent).

  • Cofactors: NADP+ and NAD+ (disodium salts).

  • Co-substrate: D-Glucose.[1]

  • Buffer: Potassium Phosphate Buffer (KPi), 100 mM, pH 7.0.

  • Solvents: DMSO (for substrate stock), Ethyl Acetate (for extraction), Acetonitrile (HPLC grade).

3.2 Equipment
  • Orbital Shaker (temperature controlled).[2]

  • HPLC system with UV detector (254/276 nm).

  • Columns:

    • Achiral: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Chiral: Chiralcel OD-H or Chiralpak AD-H (Daicel).

Experimental Protocols
4.1 Protocol A: High-Throughput Screening (Microscale)

Objective: Identify the optimal KRED variant for activity and stereoselectivity.

  • Stock Preparation:

    • Substrate Stock: Dissolve 4-HAP in DMSO to a concentration of 500 mM.

    • Cofactor Mix: Prepare 100 mM KPi buffer (pH 7.0) containing 1.0 mM NADP+, 1.0 mM NAD+, 150 mM Glucose, and 5 U/mL GDH.

  • Reaction Setup (96-well plate):

    • Dispense 1-2 mg of different KRED enzymes into separate wells.

    • Add 980 µL of Cofactor Mix to each well.

    • Add 20 µL of Substrate Stock (Final substrate conc: 10 mM; 2% DMSO).

  • Incubation:

    • Seal plate with aluminum foil or breathable seal.

    • Incubate at 30°C, 600 rpm for 24 hours.

  • Quenching & Analysis:

    • Add 1 mL Ethyl Acetate to each well.[2] Mix vigorously.

    • Centrifuge (4000 rpm, 5 min) to separate phases.

    • Transfer 200 µL of the organic (top) layer to HPLC vials.

    • Evaporate solvent and reconstitute in mobile phase for Chiral HPLC analysis.

4.2 Protocol B: Preparative Scale Synthesis (1 Gram Scale)

Objective: Produce isolated material for characterization using the "Best Hit" enzyme from screening.

  • Reaction Mixture Assembly:

    • Vessel: 100 mL round-bottom flask or jacketed reactor.

    • Buffer: 40 mL Potassium Phosphate Buffer (100 mM, pH 7.0).

    • Substrate: Add 1.0 g (7.35 mmol) 4-Hydroxyacetophenone.

      • Note: Substrate may not fully dissolve initially; this is acceptable (suspension).

    • Co-substrate: Add 2.0 g Glucose (approx. 1.5 eq excess).

    • Cofactor: Add 10 mg NADP+ (catalytic quantity).

  • Enzyme Addition:

    • Add 50 mg of selected KRED enzyme.

    • Add 20 mg of GDH (if KRED formulation does not include it).

  • Reaction Conditions:

    • Temperature: 30°C.

    • Agitation: 250 rpm (magnetic stir bar or overhead stirrer). Do not vortex vigorously to avoid protein denaturation.

    • pH Control: Monitor pH. If it drops below 6.5 (due to gluconic acid formation), titrate with 1M NaOH (automatic titrator or manual addition).

  • Monitoring:

    • Sample 50 µL every 4 hours. Extract with EtOAc and analyze by HPLC (Achiral) for conversion.

    • Stop reaction when conversion >99% (typically 12-24 hours).

  • Work-up (Downstream Processing):

    • Extraction: Add 50 mL Ethyl Acetate (EtOAc) to the reaction vessel. Stir for 10 mins.

    • Separate phases. Re-extract aqueous phase 2x with 50 mL EtOAc.

    • Drying: Combine organic layers, dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filtration & Evaporation: Filter off desiccant and concentrate under reduced pressure (Rotavap, 40°C).

    • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).

Analytical Methods
5.1 Achiral HPLC (Conversion Monitoring)
  • Column: C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA) = 70:30 Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 276 nm.[3]

  • Retention Times (approx):

    • 1-(4-hydroxyphenyl)ethanol: ~3.5 min

    • 4-Hydroxyacetophenone: ~5.2 min

5.2 Chiral HPLC (Enantiomeric Excess)[4]
  • Column: Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol = 90:10.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm or 254 nm.

  • Resolution: Baseline separation of (R) and (S) enantiomers should be observed.

Workflow Visualization

Workflow cluster_Screening Phase 1: Screening cluster_ScaleUp Phase 2: Scale-Up (1g - 100g) Start Start: 4-Hydroxyacetophenone Step1 96-Well Plate Setup (Library of KREDs) Start->Step1 Step2 Incubation (24h, 30°C) with GDH Recycling Step1->Step2 Step3 Chiral HPLC Analysis Step2->Step3 Decision Select Best Enzyme (>95% Conv, >99% ee) Step3->Decision Decision->Step1 No Hit (Refine Library) Step4 Reactor Setup (pH Stat Control) Decision->Step4 Hit Found Step5 Reaction Monitoring (Achiral HPLC) Step4->Step5 Step6 Work-up: EtOAc Extraction Step5->Step6 End Final Product: Chiral 1-(4-Hydroxyphenyl)ethanol Step6->End

Figure 2: Operational workflow from enzyme selection to product isolation.

Troubleshooting & Optimization (Expert Insights)
IssueProbable CauseCorrective Action
Low Conversion (<50%) pH DriftThe reaction produces gluconic acid, lowering pH. Ensure buffer strength is sufficient (100mM) or use a pH-stat (titrate with NaOH).
Enzyme InhibitionHigh substrate concentration may inhibit the enzyme. Try feeding the substrate in batches (fed-batch mode).
Low Enantioselectivity Wrong EnzymeRe-screen library. Ensure no background chemical reduction is occurring (unlikely at mild pH).
Emulsion during Work-up Protein PrecipitationDenatured protein can stabilize emulsions. Filter the reaction mixture through Celite® before extraction.
Substrate Solubility 4-HAP is solid4-HAP has limited water solubility. Add 5-10% DMSO or Isopropanol as a co-solvent. Note: KREDs are generally tolerant to <10% organic solvent.
References
  • Hollmann, F., et al. (2021). Enzymatic reduction of ketones.[2][5][6][7][8]Green Chemistry .

  • Codexis Inc. (2023). Ketoreductase Screening Protocols.[9]Codexis Technical Notes .

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[8][10]Applied Microbiology and Biotechnology .

  • Janssen, D.B., et al. (2001).[11] 4-Hydroxyacetophenone monooxygenase from Pseudomonas fluorescens ACB.[11]European Journal of Biochemistry .[11] (Cited here as the "Negative Control" / Enzyme to avoid).

  • Patel, R.N. (2008).[9] Synthesis of chiral pharmaceutical intermediates by biocatalysis.[7]Coordination Chemistry Reviews .

Sources

Application Note: High-Selectivity Synthesis of (R)-4-(1-Hydroxyethyl)phenol via Immobilized Ketoreductase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the stereoselective synthesis of (R)-4-(1-Hydroxyethyl)phenol (also known as (R)-1-(4-hydroxyphenyl)ethanol) from 4-Hydroxyacetophenone (4-HAP) .

While traditional chemical reduction (e.g., NaBH₄) yields racemic mixtures requiring costly resolution, this protocol utilizes an immobilized Ketoreductase (KRED) (specifically derived from Lactobacillus kefir) to achieve >99% enantiomeric excess (ee). The method leverages covalent immobilization on epoxy-functionalized resins , enabling the transition from batch to continuous flow chemistry. This approach significantly reduces enzyme cost per kg of product and simplifies downstream processing by eliminating the need for complex catalyst removal.

Key Advantages[1][2]
  • Stereocontrol: >99% ee for the (R)-enantiomer.[1]

  • Process Intensification: Immobilization allows for high substrate loading and continuous processing (Packed Bed Reactors).

  • Cost Efficiency: Enzyme recyclability >50 cycles; simplified workup (no metal catalyst residues).

  • Dual-Function Cosolvent: Isopropanol (IPA) serves as both the hydrogen donor for cofactor regeneration and a solubilizing agent for the substrate.

Reaction Mechanism & Chemistry

The core transformation is the asymmetric reduction of the ketone carbonyl group of 4-HAP. The reaction is catalyzed by an NADPH-dependent KRED. To render the process catalytic in cofactor (NADPH), a coupled-substrate approach is employed using Isopropanol (IPA).

Reaction Scheme

The KRED transfers a hydride from NADPH to the re-face of the ketone, producing the (R)-alcohol. The oxidized NADP+ is immediately recycled back to NADPH by the same enzyme, which accepts a hydride from IPA, oxidizing it to acetone.[2]

ReactionScheme cluster_0 Main Reaction cluster_1 Cofactor Recycling HAP 4-Hydroxyacetophenone (Substrate) HEP (R)-4-(1-Hydroxyethyl)phenol (Product) HAP->HEP Reduction IPA Isopropanol (Co-Substrate) ACE Acetone (By-product) IPA->ACE Oxidation Enzyme Immobilized KRED (L. kefir ADH) NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme

Figure 1: Coupled-substrate biocatalytic cycle. The immobilized KRED manages both the stereoselective reduction and the cofactor regeneration.

Materials & Equipment

Reagents
ComponentSpecificationFunction
Enzyme KRED (e.g., Lactobacillus kefir ADH variant)Biocatalyst (Anti-Prelog specificity)
Support Epoxy-methacrylate beads (e.g., Purolite ECR8204, Sepabeads EC-EP)Immobilization Carrier (50-100 Å pore)
Substrate 4-Hydroxyacetophenone (4-HAP), >98% purityStarting Material
Cofactor NADP+ (disodium salt)Hydrogen carrier (catalytic amount)
Buffer Potassium Phosphate (KPi), 1.0 M and 100 mMpH Control
Solvent Isopropanol (IPA), HPLC GradeH-Donor & Co-solvent
Blocker GlycineDeactivates remaining epoxy groups
Equipment
  • Orbital Shaker (for immobilization).

  • HPLC with Chiral Column (Chiralcel OD-H or equivalent).

  • Flow Setup: HPLC Pump, Thermostatted Column Holder, Stainless Steel/Glass Column (e.g., Omnifit).

Protocol: Enzyme Immobilization

Objective: Covalently bind the KRED to the epoxy resin to ensure stability and prevent leaching during flow.

Mechanism of Binding: High ionic strength buffer drives the enzyme into the pores via hydrophobic interaction. Nucleophilic residues (Lysine ε-amino groups) on the enzyme surface then attack the epoxy rings, forming stable C-N bonds.

Immobilization Start Start: Dry Epoxy Resin Equilib 1. Equilibration Wash resin 3x with 1M KPi Buffer (pH 8.0) Start->Equilib Mix 2. Enzyme Loading Dissolve KRED in 1M KPi Buffer Add to resin (Ratio 1:4 w/v) Equilib->Mix Incubate 3. Covalent Binding Incubate 18-24h @ 20°C Gentle orbital shaking (Do not stir magnetically) Mix->Incubate Wash1 4. Washing Remove unbound enzyme Wash with 100mM KPi Buffer Incubate->Wash1 Block 5. Blocking Add 0.5M Glycine (pH 8.5) Incubate 18h to cap excess epoxy groups Wash1->Block FinalWash 6. Final Wash & Storage Wash with storage buffer (pH 7.0) Store at 4°C Block->FinalWash

Figure 2: Step-by-step covalent immobilization workflow.

Detailed Steps:
  • Resin Preparation: Weigh 10 g of epoxy resin. Wash 3 times with 1.0 M Potassium Phosphate buffer (pH 8.0) . Note: High salt concentration is critical to "salt out" the enzyme onto the carrier surface.

  • Enzyme Solution: Dissolve 200 mg of KRED powder in 40 mL of the same 1.0 M buffer. (Target loading: 20 mg enzyme/g resin).

  • Binding: Suspend the resin in the enzyme solution. Mix gently on a rotator for 24 hours at 20-25°C. Do not use a magnetic stir bar , as it grinds the beads.

  • Washing: Filter the resin and collect the filtrate (check protein content to calculate coupling efficiency). Wash the resin with 100 mM KPi buffer (pH 7.5).

  • Blocking: Resuspend resin in 50 mL of 0.5 M Glycine (pH 8.5) . Incubate for 18 hours. This step neutralizes unreacted epoxy groups to prevent non-specific binding later.

  • Storage: Wash thoroughly with 100 mM KPi (pH 7.0). Store wet at 4°C.

Protocol: Continuous Flow Synthesis

Objective: Synthesize (R)-4-(1-Hydroxyethyl)phenol using the immobilized biocatalyst in a packed bed reactor (PBR).

Feed Preparation

Prepare the substrate feed solution:

  • Substrate: 50 mM 4-Hydroxyacetophenone (6.8 g/L).

  • Cofactor: 0.5 mM NADP+ (Catalytic quantity; the column recycles this).

  • Solvent System: 80% Buffer (100 mM KPi, pH 7.0) / 20% Isopropanol (v/v).

    • Note: 20% IPA ensures substrate solubility and acts as the hydrogen donor.

Reactor Setup & Operation
  • Packing: Slurry pack the immobilized enzyme beads into a glass or stainless steel column (e.g., 10 mm ID x 100 mm length). Ensure no air bubbles are trapped.

  • Equilibration: Pump pure buffer/IPA (80:20) through the column at 1.0 mL/min for 30 minutes.

  • Reaction: Switch inlet to the Feed Solution .

  • Parameters:

    • Temperature: 30°C (Thermostatted).

    • Flow Rate: Adjust to achieve a Residence Time of 30-60 minutes (typically 0.5 - 1.0 mL/min depending on column volume).

  • Collection: Collect output after 2 column volumes (steady state).

FlowReactor Feed Feed Reservoir (4-HAP + NADP+ + IPA) Pump HPLC Pump (0.5 - 2.0 mL/min) Feed->Pump Column Packed Bed Reactor (Immobilized KRED) 30°C Pump->Column Detector UV Detector (254 nm) Column->Detector Collection Product Collection ((R)-4-HEP) Detector->Collection

Figure 3: Continuous flow synthesis diagram.

Analytical Methods (Quality Control)

To validate the synthesis, use Chiral HPLC to determine Conversion (%) and Enantiomeric Excess (% ee).

HPLC Conditions
ParameterSetting
Column Chiralcel OD-H (Daicel) or equivalent (250 x 4.6 mm, 5 µm)
Mobile Phase n-Heptane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm or 254 nm
Temperature 25°C
Expected Retention Times (Approximate)
  • 4-Hydroxyacetophenone (Substrate): ~6.5 min

  • (S)-4-(1-Hydroxyethyl)phenol: ~11.0 min

  • (R)-4-(1-Hydroxyethyl)phenol: ~13.5 min

  • Note: Run a racemic standard to confirm retention times.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate inhibition or pH drift.Reduce substrate conc. to 25 mM. Check effluent pH (maintain 7.0-7.5). Increase residence time (lower flow rate).
Low Enantioselectivity Non-enzymatic reduction or wrong enzyme variant.Ensure no metal contaminants. Verify enzyme strain (L. kefir is Anti-Prelog).
High Backpressure Fines in column or resin compression.Repack column. Do not over-tighten end fittings. Filter feed solution (0.22 µm).
Enzyme Leaching Poor immobilization.Verify blocking step (Glycine). Ensure high salt was used during binding.

References

  • Huisman, G. W., et al. "Practical chiral alcohol manufacture using ketoreductases."[2] Current Opinion in Chemical Biology, 2010. Link

  • Purolite Life Sciences. "Enzyme Immobilization Procedures: Epoxy-functionalized resins." Application Guide. Link

  • Hollmann, F., et al. "Lactobacillus kefir Alcohol Dehydrogenase: A Useful Catalyst for the Synthesis of Chiral Alcohols."[3] Green Chemistry, 2006. (Cited in context of LkADH specificity).

  • Goldberg, K., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology, 2007. Link

  • Codexis. "Ketoreductase Screening Kits & Protocols." (Industry standard for KRED variants).

Sources

Application Notes and Protocols for Utilizing 4-((1S)-1-Hydroxyethyl)phenol as a Dehydrogenase Substrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the use of 4-((1S)-1-Hydroxyethyl)phenol as a substrate for dehydrogenase enzymes. This document outlines the fundamental principles, detailed experimental protocols, data analysis, and interpretation, enabling researchers to accurately characterize enzyme activity and kinetics. The protocols are designed with self-validation and causality at their core, ensuring robust and reproducible results.

Introduction: The Significance of Chiral Aromatic Alcohols in Biocatalysis

4-((1S)-1-Hydroxyethyl)phenol is a chiral aromatic secondary alcohol. The stereospecific oxidation of such molecules is a key reaction in both metabolic pathways and industrial biocatalysis. Dehydrogenases that act on this substrate are of significant interest for the production of valuable ketones, such as 4-hydroxyacetophenone, which serves as a precursor in the synthesis of pharmaceuticals and fragrances.[1][2] Understanding the interaction between dehydrogenases and specific enantiomers like 4-((1S)-1-Hydroxyethyl)phenol is crucial for developing selective and efficient biocatalytic processes.

A notable enzyme in this context is the S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) from the denitrifying bacterium Aromatoleum aromaticum.[2][3][4] This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family and exhibits stereospecificity for the (S)-enantiomer of 1-(4-hydroxyphenyl)-ethanol.[3] These application notes will focus on a protocol adaptable for S-HPED or other similar dehydrogenases that utilize this substrate.

Part 1: Principle of the Dehydrogenase Assay

The enzymatic activity of alcohol dehydrogenases is commonly quantified using spectrophotometric assays.[5] The fundamental principle lies in monitoring the change in absorbance resulting from the reduction of the nicotinamide adenine dinucleotide cofactor (either NAD⁺ or NADP⁺) to its reduced form (NADH or NADPH).[6][7]

In the oxidation of 4-((1S)-1-Hydroxyethyl)phenol, the dehydrogenase catalyzes the transfer of a hydride ion from the alcohol substrate to NAD(P)⁺, yielding 4-hydroxyacetophenone and NAD(P)H. The reduced cofactor, NAD(P)H, has a distinct absorbance maximum at 340 nm, whereas the oxidized form, NAD(P)⁺, does not absorb significantly at this wavelength.[6] This allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance at 340 nm.[7][8] The rate of this absorbance change is directly proportional to the enzyme's activity under specific conditions.[6]

The reaction can be summarized as follows:

4-((1S)-1-Hydroxyethyl)phenol + NAD(P)⁺ --(Dehydrogenase)--> 4-Hydroxyacetophenone + NAD(P)H + H⁺

Below is a diagram illustrating the experimental workflow for determining dehydrogenase activity.

Dehydrogenase_Assay_Workflow Figure 1: Dehydrogenase Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 9.0) Mix Combine Buffer, Substrate, and NAD+ in Cuvette Buffer->Mix Substrate Prepare 4-((1S)-1-Hydroxyethyl)phenol Stock Substrate->Mix Cofactor Prepare NAD+ Stock Cofactor->Mix Enzyme Prepare Dehydrogenase Solution Initiate Initiate Reaction by Adding Enzyme Enzyme->Initiate Equilibrate Incubate to Reach Temperature Equilibrium Mix->Equilibrate Equilibrate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Velocity (ΔA340/min) Plot->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate->Kinetics

Caption: Workflow for dehydrogenase activity assay.

Part 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for determining the kinetic parameters of a dehydrogenase with 4-((1S)-1-Hydroxyethyl)phenol as the substrate.

Reagent and Equipment Requirements

Reagents:

  • 4-((1S)-1-Hydroxyethyl)phenol (substrate)

  • Nicotinamide adenine dinucleotide (NAD⁺) or NADP⁺

  • Tris-HCl or another suitable buffer

  • Purified dehydrogenase enzyme (e.g., recombinant S-HPED)[3]

  • Bovine Serum Albumin (BSA) for enzyme stabilization (optional)[7]

  • Deionized water

Equipment:

  • UV-Vis spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature[7]

  • Quartz or UV-transparent cuvettes

  • Calibrated micropipettes and tips

  • pH meter

  • Vortex mixer

  • Thermostatic water bath or heating block

Preparation of Stock Solutions

It is critical to prepare fresh stock solutions and keep the enzyme on ice to ensure reproducibility.

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0. Adjust pH carefully. The optimal pH may vary depending on the specific enzyme.[3]

  • Substrate Stock (100 mM): Dissolve an appropriate amount of 4-((1S)-1-Hydroxyethyl)phenol in the assay buffer. The solubility should be confirmed, and gentle warming may be required. Prepare serial dilutions from this stock to achieve the desired final concentrations for the assay.

  • Cofactor Stock (25 mM NAD⁺): Dissolve NAD⁺ in the assay buffer.[7] Store on ice. The exact molecular weight should be considered as NAD⁺ can come in different salt forms and hydration states.[7]

  • Enzyme Stock: Prepare a stock solution of the purified dehydrogenase (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). Immediately before use, dilute the enzyme to a working concentration (e.g., 0.05-0.25 units/mL) in assay buffer, potentially containing 0.1% BSA to prevent denaturation.[7] The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 3-5 minutes.

Enzyme Activity Assay Protocol

This protocol is designed for a standard 1 mL cuvette. The volumes can be scaled down for use in a 96-well plate format.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).[7]

  • Reaction Mixture Preparation: In a clean cuvette, prepare the reaction mixture by adding the components in the following order:

    • Assay Buffer (to a final volume of 1 mL)

    • Substrate solution (variable volume to achieve different final concentrations, e.g., 0.1 mM to 10 mM)

    • NAD⁺ solution (to a final concentration of 2.5 mM)

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 3-5 minutes to allow the solution to reach thermal equilibrium and to establish a baseline absorbance.[7]

  • Reaction Initiation: Initiate the reaction by adding a small, fixed volume of the diluted enzyme solution (e.g., 10-50 µL) to the cuvette.

  • Data Acquisition: Immediately after adding the enzyme, mix rapidly by inversion and start recording the absorbance at 340 nm every 5-10 seconds for a total of 3-5 minutes.[7]

Control Experiments

To ensure the observed activity is due to the enzyme and substrate, the following controls are essential:

  • No-Enzyme Control: A reaction mixture containing all components except the enzyme. This control should show no significant increase in absorbance at 340 nm.

  • No-Substrate Control: A reaction mixture containing all components except the substrate. This control verifies that there is no endogenous substrate in the enzyme preparation and that the enzyme does not reduce NAD⁺ in the absence of the substrate.

Parameter Recommended Range/Value Rationale
Wavelength 340 nmThis is the absorbance maximum for NADH/NADPH, allowing for sensitive detection of the product.[6]
Temperature 25°C - 37°CThe optimal temperature should be determined for the specific enzyme. S-HPED has been studied at various temperatures.[3]
pH 7.5 - 9.0Dehydrogenase activity is often optimal at slightly alkaline pH. S-HPED stability has been characterized up to pH 9.0.[3][4]
NAD⁺ Concentration 1-5 mMShould be at a saturating concentration to ensure the reaction rate is not limited by the cofactor.
Substrate Concentration 0.1 * Km to 10 * KmA wide range of substrate concentrations is necessary to accurately determine Michaelis-Menten kinetic parameters.[9]
Enzyme Concentration VariableShould be adjusted to provide a linear rate of absorbance change for at least 3-5 minutes.

Part 3: Data Analysis and Interpretation

The data obtained from the spectrophotometric assay can be used to determine the initial reaction velocity and subsequently the key kinetic parameters of the enzyme.

Calculation of Initial Velocity (V₀)
  • Plot the absorbance at 340 nm against time (in minutes) for each substrate concentration.

  • Identify the initial linear portion of the curve. The slope of this linear portion represents the initial rate of the reaction in terms of change in absorbance per minute (ΔA₃₄₀/min).[7]

  • Convert the rate from ΔA₃₄₀/min to µmoles of NADH produced per minute using the Beer-Lambert law:

    V₀ (µmol/min) = (ΔA₃₄₀/min * V) / (ε * l)

    Where:

    • V is the total reaction volume in mL.

    • ε is the molar extinction coefficient for NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

    • l is the path length of the cuvette in cm (usually 1 cm).

Determination of Michaelis-Menten Parameters (Km and Vmax)

The relationship between the initial velocity (V₀) and the substrate concentration ([S]) is described by the Michaelis-Menten equation.[10]

V₀ = (Vmax * [S]) / (Km + [S])

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.[10]

To determine Vmax and Km, plot the initial velocity (V₀) against the substrate concentration ([S]). This data can then be fitted to the Michaelis-Menten equation using non-linear regression software.

Alternatively, a Lineweaver-Burk plot can be used, which is a linearization of the Michaelis-Menten equation:[10]

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

A plot of 1/V₀ versus 1/[S] will yield a straight line with:

  • Y-intercept = 1/Vmax

  • X-intercept = -1/Km

  • Slope = Km/Vmax

The following diagram illustrates the data analysis pipeline.

Data_Analysis_Pipeline Figure 2: Data Analysis Pipeline cluster_raw_data Raw Data Processing cluster_velocity_calc Velocity Calculation cluster_kinetic_analysis Kinetic Parameter Determination Abs_vs_Time Absorbance at 340 nm vs. Time Data Calc_Rate Calculate Initial Rate (ΔA340/min) Abs_vs_Time->Calc_Rate Beer_Lambert Apply Beer-Lambert Law Calc_Rate->Beer_Lambert V0_vs_S Generate V0 vs. [S] Dataset Beer_Lambert->V0_vs_S Nonlinear_Fit Non-linear Regression (Michaelis-Menten) V0_vs_S->Nonlinear_Fit Lineweaver_Burk Linear Regression (Lineweaver-Burk) V0_vs_S->Lineweaver_Burk Km_Vmax Determine Km and Vmax Nonlinear_Fit->Km_Vmax Lineweaver_Burk->Km_Vmax

Caption: Pipeline for analyzing kinetic data.

Conclusion

These application notes provide a robust framework for investigating the use of 4-((1S)-1-Hydroxyethyl)phenol as a substrate for dehydrogenases. By following the detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible kinetic data. This information is invaluable for enzyme characterization, inhibitor screening, and the development of novel biocatalytic processes in the pharmaceutical and chemical industries.

References

  • Wojtkiewicz, A., et al. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. International Journal of Molecular Sciences, 25(13), 7235. [Link]

  • Wojtkiewicz, A., et al. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. PubMed, 38896931. [Link]

  • ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH). ScienCell. [Link]

  • 3H Biomedical. (n.d.). Alcohol Dehydrogenase Assay (ADH). 3H Biomedical. [Link]

  • García-Contreras, R., et al. (2012). Michaelis-Menten analyses of S. cerevisiae ADH-catalyzed oxidation of ethanol and butanol. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). Enzyme Kinetics - Alcohol Dehydrogenase Catalyzed Oxidation of Ethanol. LibreTexts. [Link]

  • Pennacchio, A., et al. (2008). Purification and Characterization of a Novel Recombinant Highly Enantioselective Short-Chain NAD(H)-Dependent Alcohol Dehydrogenase from Thermus thermophilus. Applied and Environmental Microbiology, 74(12), 3949–3958. [Link]

  • Studylib. (n.d.). Enzyme Kinetics Lab: Alcohol Dehydrogenase & Michaelis-Menten. Studylib. [Link]

  • Guru, S. C., & Shetty, K. T. (1990). Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. Alcohol, 7(5), 397-401. [Link]

  • Contreras-Zentella, M., et al. (2001). Colorimetric assay to determine alcohol dehydrogenase activity. ResearchGate. [Link]

  • Heinstra, P. W., et al. (1987). Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols. Biochemical Journal, 243(3), 791-797. [Link]

  • Contreras-Zentella, M., et al. (2001). Colorimetric assay to determine alcohol dehydrogenase activity. Analytical Biochemistry, 296(1), 153-156. [Link]

  • Bosron, W. F., et al. (1983). Relationship Between Kinetics of Liver Alcohol Dehydrogenase and Alcohol Metabolism. Pharmacology Biochemistry and Behavior, 18(Suppl 1), 223-227. [Link]

  • Li, Y., et al. (2022). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Journal of Microbiology and Biotechnology, 32(4), 485-492. [Link]

  • Chem 343 - Biochemistry. (n.d.). Kinetics of Alcohol Dehydrogenase. UW-La Crosse. [Link]

  • ResearchGate. (n.d.). Kinetic parameters of ADH-1 were determined with the substrates... ResearchGate. [Link]

  • Li, Y., et al. (2022). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coliHeterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydro. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Expression and purification of his-tagged alcohol dehydrogenase (ADH)... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4-(1-Hydroxyethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in the Reduction of 4-Hydroxyacetophenone Ticket Priority: High (Process Optimization) Applicable For: Lab Scale (1g - 100g) to Pilot Scale

Executive Summary

The synthesis of 4-(1-hydroxyethyl)phenol (also known as 1-(4-hydroxyphenyl)ethanol) via the reduction of 4'-hydroxyacetophenone (4-HAP) is deceptively simple. While the transformation looks like a standard ketone reduction, researchers frequently report yields of 30–50% despite quantitative conversion on TLC/HPLC.

The Root Cause: The yield loss is rarely due to reaction kinetics. It is almost exclusively caused by (1) stoichiometric mismanagement of the phenolic proton and (2) product loss during workup due to high water solubility and acid-catalyzed dehydration to 4-vinylphenol.

Module 1: The Chemistry (Reaction Phase)

Issue: "The reaction stalls or requires massive excess of NaBH₄."

Standard ketone reductions require 0.25 molar equivalents of Sodium Borohydride (NaBH₄) because one borohydride ion delivers four hydrides. However, 4-HAP contains an acidic phenolic hydroxyl group (


).

The Mechanism of Failure:

  • Upon addition, NaBH₄ acts as a base before it acts as a reducing agent.

  • It deprotonates the phenol, evolving Hydrogen gas (

    
    ) and forming a sodium phenoxide intermediate.
    
  • This consumes 1 equivalent of hydride immediately.

  • The resulting phenoxide anion is electron-rich, deactivating the ketone toward nucleophilic attack by the remaining hydride.

Corrective Action: You must adjust stoichiometry to account for the "sacrificial" hydride.

ParameterStandard Ketone4-HydroxyacetophenoneReason
NaBH₄ Equiv. 0.25 - 0.4 eq1.0 - 1.2 eq 0.25 eq for reduction + 0.25 eq for deprotonation + excess for kinetics.
Solvent MeOH / EtOHMeOH Methanol solvates the borate complex better than EtOH, preventing precipitation of intermediates.
Temperature

to RT

to

Keep cold to prevent runaway

evolution during initial addition.

Module 2: The Isolation (Work-up Phase)

Issue: "I see the product on TLC, but it disappears during extraction."

This is the primary source of yield loss. The product, this compound, is an amphiphilic molecule. It has a hydrophobic benzene ring but two hydrophilic hydroxyl groups.

1. The Solubility Trap

The product is highly soluble in water, especially in the basic conditions generated by the sodium borate byproducts. Standard extraction with Diethyl Ether or Dichloromethane (DCM) often fails to pull the product out of the aqueous phase.

2. The Dehydration Trap (Critical)

If you acidify the reaction mixture below pH 4 to destroy excess NaBH₄, you risk acid-catalyzed dehydration. The benzylic alcohol is prone to elimination to form 4-vinylphenol , which rapidly polymerizes or forms tars.

Visualization: The Yield Loss Pathway

The following diagram illustrates the "Happy Path" (successful isolation) versus the "Sad Path" (Yield Loss).

ReactionPath Start 4-Hydroxyacetophenone (4-HAP) Inter Borate Complex (Water Soluble) Start->Inter NaBH4 (1.2 eq) MeOH, 0°C Prod This compound (Target Product) Inter->Prod Hydrolysis pH 6-7 (Gentle) Vinyl 4-Vinylphenol (Unstable) Inter->Vinyl Strong Acid (pH < 4) Prod->Vinyl Acid/Heat Dehydration Poly Polymer/Tar (Yield Loss) Vinyl->Poly Polymerization

Figure 1: Reaction pathway showing the critical divergence between successful hydrolysis and acid-catalyzed elimination.

Module 3: Validated Protocol (Step-by-Step)

This protocol is designed to maximize recovery by addressing solubility and stability issues.

Reagents:

  • 4-Hydroxyacetophenone (10 mmol, 1.36 g)

  • Sodium Borohydride (12 mmol, 454 mg) — Note the excess.

  • Methanol (15 mL)

  • Acetone (for quenching)

  • Ethyl Acetate (for extraction)

  • Saturated NaCl (Brine) & Solid NaCl

Procedure:

  • Dissolution: Dissolve 4-HAP in Methanol in a round-bottom flask. Cool to

    
     in an ice bath.
    
  • Addition: Add NaBH₄ portion-wise over 15 minutes. Expect bubbling (

    
     evolution).
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).
    
    • Checkpoint: If starting material remains after 2 hours, add another 0.2 eq of NaBH₄.

  • Quenching (The Gentle Method):

    • Add Acetone (2 mL) to the reaction mixture. Stir for 10 minutes.

    • Why? Acetone reacts with excess borohydride to form isopropanol, avoiding the violent gas evolution and local heating caused by acid quenching.

  • Hydrolysis & pH Adjustment:

    • Evaporate most of the Methanol under reduced pressure (Rotovap).

    • Add 10 mL of water to the residue.

    • Carefully adjust pH to 6–7 using 1M Acetic Acid or dilute HCl. Do not drop below pH 5.

  • Salting Out (Critical Step):

    • Add solid NaCl to the aqueous mixture until it is saturated (undissolved salt remains).

    • Why? This exploits the "Salting Out" effect, forcing the organic product out of the water phase and into the organic solvent.

  • Extraction:

    • Extract with Ethyl Acetate (3 x 15 mL). Do not use Ether; it is too non-polar.

    • Combine organic layers.

  • Drying: Wash with minimal brine, dry over

    
    , and concentrate.
    

FAQ: Troubleshooting Specific Scenarios

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. This compound has a melting point around


 (racemic), but traces of solvent or water can depress this significantly.
  • Action: High vacuum drying is essential. If it remains an oil, check NMR for the "vinyl" peaks (5.0–6.7 ppm) indicating elimination.

Q: Can I use catalytic hydrogenation (Pd/C) instead? A: Yes, but selectivity is a risk. Hydrogenolysis of benzylic alcohols occurs readily on Pd/C surfaces, converting your product into 4-ethylphenol .

  • Optimization: If using hydrogenation, use a mild catalyst like FeRu@SILP [1] or poisoned Pd catalysts, and stop the reaction immediately upon consumption of the ketone.

Q: Why is my yield 110%? A: You likely have trapped Boron salts or solvent. The borate complexes are gummy and hard to remove.

  • Action: Redissolve the crude solid in EtOAc and wash again with brine. If the problem persists, perform a short silica plug filtration (eluting with 50% EtOAc/Hexane).

References

  • Selective Hydrodeoxygenation Catalysts: Goclik, L., et al. "Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst."[1][2][3] Green Chemistry, 2022. Link

  • Vinylphenol Elimination Risk: K. S. Y. Lau et al. "A facile general route to enantiomeric 1-(4-hydroxyphenyl)alkanols, and an improved synthesis of 4-vinylphenol." J. Chem. Soc., Perkin Trans. 1, 1995.[4] Link

  • Enzymatic Route & Side Products: Drijfhout, F. P., et al. "Enantioselective hydroxylation of 4-alkylphenols by vanillyl alcohol oxidase."[5] Biotechnology and Bioengineering, 1998. Link

Sources

Technical Support Center: Overcoming Poor Separation of 4-(1-Hydroxyethyl)phenol Enantiomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving poor separation of 4-(1-Hydroxyethyl)phenol enantiomers using High-Performance Liquid Chromatography (HPLC). The content is structured to offer practical, experience-based solutions grounded in scientific principles.

Troubleshooting Guide: A Systematic Approach to Resolution Failure

Poor or complete lack of separation of this compound enantiomers is a common yet solvable challenge in chiral chromatography. This guide will walk you through a logical workflow to diagnose and rectify the issue, starting from the most impactful factors.

Q1: I'm seeing a single peak or very poor resolution (Rs < 1.0) for my this compound enantiomers. Where do I start?

A1: Start with the most critical components: the chiral stationary phase (CSP) and the mobile phase. The interaction between your analyte, the CSP, and the mobile phase is the core of the separation mechanism.

A systematic approach is key. Avoid changing multiple parameters simultaneously, as this can obscure the root cause of the problem.[1]

Initial Diagnostic Workflow

Caption: Initial troubleshooting workflow for poor enantiomeric separation.

Q2: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?

A2: Poor peak shape is often a sign of secondary interactions, column degradation, or issues at the column inlet. [2]

Common Causes and Corrective Actions:

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with the polar hydroxyl and phenol groups of the analyte.Add a competitive amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%).[3] These modifiers mask the silanol groups, improving peak symmetry.
Column Overload: Injecting too much sample mass can lead to peak tailing.Reduce the injection volume or dilute the sample.
Column Contamination/Degradation: Accumulation of contaminants or stripping of the stationary phase.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting.Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[5]
Split or Doubled Peaks Partially Blocked Inlet Frit: Particulates from the sample or system can clog the column inlet frit, distorting the peak shape.[2]Reverse-flush the column (if the manufacturer's instructions permit). If this fails, replace the frit or the column.[2]
Column Void: A void at the head of the column can be caused by pressure shocks or dissolution of the silica support.This is often irreversible and requires column replacement.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of Chiral Stationary Phases (CSPs) for separating this compound enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the most versatile and successful for a broad range of chiral compounds, including those with aromatic and hydroxyl groups like this compound.[6]

  • Mechanism of Separation: These CSPs separate enantiomers based on the formation of transient diastereomeric complexes through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The hydroxyl and phenyl groups of your analyte are key interaction points.

  • Recommended Screening Columns:

    • Cellulose-based: Chiralcel® OD, Chiralcel® OJ

    • Amylose-based: Chiralpak® AD, Chiralpak® AS

These columns offer different selectivities, and screening them is a crucial first step in method development.

Q2: How does the mobile phase composition, especially the organic modifier and additives, influence the separation?

A2: The mobile phase composition is a powerful tool for optimizing the separation of this compound enantiomers. It directly affects retention times and the selectivity of the chiral recognition process.[7]

  • Organic Modifiers:

    • Alcohols (Isopropanol, Ethanol): These are the most common modifiers in normal-phase chiral chromatography. They compete with the analyte for hydrogen bonding sites on the CSP. Adjusting the alcohol percentage is the primary way to control retention time and can significantly impact resolution.

    • Acetonitrile (ACN): Can be used in both normal-phase and reversed-phase modes. It offers different selectivity compared to alcohols due to its different hydrogen bonding and dipole characteristics.[8]

  • Additives (Acids and Bases):

    • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Acetic Acid): For acidic or neutral compounds, adding a small amount of an acidic modifier (e.g., 0.1% TFA) can improve peak shape by suppressing the ionization of residual silanols on the CSP.[9]

    • Basic Additives (e.g., Diethylamine - DEA): For basic or neutral compounds, a basic additive can also improve peak shape by interacting with acidic silanol groups.[3]

Experimental Protocol: Mobile Phase Optimization

  • Select a starting mobile phase: A common starting point for polysaccharide CSPs is a mixture of a non-polar solvent and an alcohol, such as n-Hexane/Isopropanol (90:10 v/v).

  • Vary the alcohol content: Prepare a series of mobile phases with varying alcohol content (e.g., 5%, 10%, 15%, 20%).

  • Analyze the results: Inject the sample with each mobile phase and monitor the retention times and resolution. A lower alcohol percentage generally increases retention and may improve resolution.

  • Introduce additives if necessary: If peak shape is poor, add 0.1% of an appropriate acidic or basic additive to the optimized mobile phase from step 3.

Q3: What is the role of temperature in the chiral separation of this compound?

A3: Temperature is a critical but often overlooked parameter in chiral method development. It influences the thermodynamics of the interaction between the enantiomers and the CSP.[10]

  • General Effects: In most cases, decreasing the column temperature enhances resolution.[1][11] This is because the enthalpic (binding) differences between the diastereomeric complexes are often more pronounced at lower temperatures, leading to better separation. However, this also leads to longer analysis times and higher backpressure.

  • Exceptions: In some instances, increasing the temperature can surprisingly improve separation or even reverse the elution order of the enantiomers.[12][13] This suggests a change in the chiral recognition mechanism or conformational changes in the CSP at different temperatures.

Temperature Optimization Strategy

Caption: Workflow for optimizing column temperature.

References

  • SIELC Technologies. (n.d.). Separation of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Retrieved from [Link]

  • Taylor & Francis Online. (2021, May 26). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (2000, December 1). RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. Retrieved from [Link]

  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2015, October 15). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]

  • PubMed. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • LCGC International. (n.d.). How Does Temperature Affect Selectivity?. Retrieved from [Link]

  • R Discovery. (1998, February 1). The use of mobile phase pH and column temperature to reverse the retention order of enantiomers on chiral-AGP®. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Nature. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2010, August 5). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Retrieved from [Link]

Sources

Technical Support Center: 4-(1-Hydroxyethyl)phenol Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility and Stability Issues with 4-(1-Hydroxyethyl)phenol CAS: 2380-91-8 Synonyms: Apocynol, 4-Hydroxy-α-methylbenzyl alcohol, 1-(4-Hydroxyphenyl)ethanol.[1]

Executive Summary: The "Dual Personality" Challenge

As a Senior Application Scientist, I frequently see researchers struggle with this compound (4-HEP) because they treat it as a simple alcohol or a simple phenol. It is neither—it is a bifunctional hybrid .[1]

Its solubility profile is dictated by two competing moieties:

  • The Phenolic Ring (Hydrophobic/Acidic): Provides

    
    -stacking capability and pKa ~10 acidity, but limits solubility in neutral water.[1]
    
  • The Benzylic Alcohol (Hydrophilic/Labile): Increases polarity but introduces a critical instability risk—acid-catalyzed dehydration .[1]

This guide moves beyond basic solubility tables to address the mechanistic reasons your dissolution might be failing or, worse, degrading your compound.

Solvent Selection Matrix

Do not rely on "Like Dissolves Like" alone. Use this matrix to match your solvent to your application.[1]

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Protics High Methanol, Ethanol, IsopropanolBest for Stock Solutions. The hydroxyl groups engage in H-bonding.[1][2] Warning: Avoid acidic alcohols to prevent etherification.[1]
Polar Aprotics High DMSO, DMF, DMAcGold Standard for Bio-Assays. Dissolves 4-HEP readily at >100 mg/mL.[1] Essential for preparing stocks before aqueous dilution.[1]
Ethers/Esters Moderate THF, Ethyl Acetate, DioxaneGood for organic synthesis reactions.[1] THF is an excellent co-solvent for bringing 4-HEP into non-polar environments.[1]
Chlorinated Low Dichloromethane (DCM), ChloroformCommon Pain Point. 4-HEP is sparingly soluble here.[1] Requires a polar co-solvent (e.g., 5% MeOH) to fully dissolve.[1]
Hydrocarbons Poor Hexanes, Toluene, BenzeneInsoluble. 4-HEP will form a gum or precipitate.[1] Do not use as primary solvents.[1]
Aqueous pH Dependent Water, PBS, SalineNeutral pH: Poor (<30 g/L).[1] Basic pH (>10): High (forms phenolate salt).[1] Hot Water: Soluble, but risks degradation.[1]

Troubleshooting Scenarios & Protocols

Scenario A: "The Compound Won't Dissolve in My Reaction Solvent (DCM/Toluene)"

The Issue: You are attempting a reaction (e.g., protection or oxidation) in a non-polar solvent, but 4-HEP remains a suspension. The Fix: Use the "Polar Spike" Method . 4-HEP requires a "solubility bridge" to break its crystal lattice in non-polar media.[1]

Protocol:

  • Calculate the total volume of non-polar solvent (e.g., 10 mL DCM).[1]

  • Dissolve 4-HEP in the minimum volume of THF or Methanol required (typically 0.5 – 1.0 mL).[1]

  • Add this concentrated solution dropwise to the stirring DCM.

  • Result: The mixture should remain clear.[1] If cloudiness appears, add more co-solvent immediately.[1]

Scenario B: "Precipitation Occurs When Diluting into Cell Culture Media"

The Issue: You prepared a 100 mM stock in DMSO, but adding it to the assay buffer causes immediate crashing out (turbidity). The Fix: Control the Kinetic Solubility via step-wise dilution.

Protocol:

  • Warm your buffer: Pre-heat PBS/Media to 37°C. Cold shock promotes crystallization.[1]

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Create a 10x intermediate working solution (e.g., 10% DMSO in buffer).[1]

  • Vortex Immediately: Add the stock to the vortexing buffer, not the other way around.

Scenario C: "My Solution Turned Pink/Brown or Became Gummy"

The Issue: This is not a solubility issue; it is a stability issue.

  • Pink Color: Phenolic oxidation to quinones.[1] Occurs in basic media or presence of trace metals.[1]

  • Gummy Solid: Polymerization of 4-Vinylphenol.

The Mechanism (Senior Scientist Insight): The benzylic hydroxyl group is a "leaving group in waiting."[1] In the presence of acid (even trace acid in CDCl3) or heat, 4-HEP undergoes dehydration to form 4-Vinylphenol .[1] This styrene-like molecule rapidly polymerizes, forming an insoluble gum.[1]



Visualizing the Workflow

The following diagram illustrates the decision logic for dissolving 4-HEP based on your end-goal.

SolubilityLogic Start Start: this compound Solid Goal Define Application Start->Goal Bio Biological Assay (Aqueous Media) Goal->Bio Chem Chemical Synthesis (Organic Media) Goal->Chem DMSO_Stock Dissolve in DMSO (100 mM Stock) Bio->DMSO_Stock Dilution Dilute into Warm Media (37°C) < 1% DMSO Final DMSO_Stock->Dilution Check_Ppt Check for Precipitate Dilution->Check_Ppt Success_Bio Ready for Assay Check_Ppt->Success_Bio Clear Fail_Bio Add Cyclodextrin or Tween-20 Check_Ppt->Fail_Bio Cloudy Solvent_Check Primary Solvent? Chem->Solvent_Check Polar Methanol, THF, EtOAc Solvent_Check->Polar Polar NonPolar DCM, Toluene, Hexane Solvent_Check->NonPolar Non-Polar CoSolvent Pre-dissolve in min. vol. THF or MeOH NonPolar->CoSolvent Mix Add to Non-Polar Solvent CoSolvent->Mix

Figure 1: Decision tree for selecting the correct dissolution strategy based on experimental intent.

Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to speed up dissolution? A: Proceed with extreme caution. Do not exceed 50°C. 4-HEP is thermally sensitive and prone to dehydration (becoming 4-vinylphenol).[1] If you must heat it, ensure the pH is neutral or slightly basic; never heat in the presence of acid catalysts without expecting decomposition [1].[1]

Q2: Why does my NMR sample in CDCl3 look messy? A: Chloroform is often acidic (forming HCl over time).[1] This trace acid catalyzes the dehydration of 4-HEP, leading to a mixture of starting material, vinylphenol, and polymers. Recommendation: Filter your CDCl3 through basic alumina before use, or switch to DMSO-d6 or Acetone-d6 [2].[1]

Q3: Is 4-HEP soluble in water? A: Only sparingly (~30 g/L) in cold neutral water.[1] However, if you adjust the pH to >10 using NaOH, it dissolves instantly as the phenolate anion.[1] Note that high pH promotes oxidative degradation (browning) over time, so use fresh solutions [3].[1]

Q4: Can I use sonication? A: Yes, sonication is preferred over heating.[1] It effectively breaks up the crystal lattice without supplying the thermal energy required for the elimination reaction.[1]

References

  • PubChem. Compound Summary: this compound (CID 102803).[1] National Library of Medicine.[1] [Link]

Sources

Enhancing the operational stability of biocatalysts for acetophenone reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Biocatalysis Support Hub. Subject: Operational Stability of Alcohol Dehydrogenases (ADH/KRED) in Acetophenone Reduction. Ticket ID: BIO-STAB-2024-ACE Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction & Scope

You are likely here because your acetophenone reduction yields are plateauing at 50%, your enzyme precipitates after 3 hours, or your enantiomeric excess (ee) is drifting during scale-up.

The reduction of acetophenone to 1-phenylethanol is the "Hello World" of biocatalysis, but achieving industrial operational stability requires mastering three hostile variables: Solvent Toxicity , Cofactor Economics , and Thermodynamic Equilibrium .

This guide moves beyond basic protocols to address the causality of deactivation. We treat the biocatalyst not as a reagent, but as a sensitive machine requiring specific operating parameters.

Module A: The Solvent Paradox (Solubility vs. Stability)

The Issue: Acetophenone is poorly soluble in aqueous buffers (<0.5 g/L). Traditional co-solvents (DMSO, MeOH) at high concentrations (>20% v/v) strip the essential water layer from the enzyme surface, causing unfolding.

Troubleshooting Guide
SymptomRoot CauseTechnical Intervention
Precipitation Solvent stripping of hydration shell.Switch to Deep Eutectic Solvents (DES) or biphasic systems.
Low Rate Mass transfer limitation (substrate not reaching active site).Increase interfacial area (emulsion) or use a solubilizing DES.
Loss of ee Non-specific chemical reduction or enzyme unfolding.Lower temperature; switch solvent system to stabilize the active conformation.
Protocol: Deep Eutectic Solvent (DES) Formulation

Why this works: Choline Chloride:Glycerol (ChCl:Gly) mimics the aqueous environment while dissolving organic substrates, preventing the "stripping" effect of volatile organics.

  • Preparation: Mix Choline Chloride and Glycerol in a 1:2 molar ratio.

  • Heating: Heat to 80°C with continuous stirring until a clear, homogeneous liquid forms (approx. 30-60 mins).

  • Hydration: Add 20-30% (v/v) water (or buffer). Crucial: Pure DES is often too viscous; 30% water retains enzyme activity while maintaining high substrate solubility [1].

  • Loading: Dissolve acetophenone directly into the DES mixture up to 50-100 mM.

Visualization: Solvent Selection Logic

SolventLogic start Start: Solvent Selection solubility Is Acetophenone Solubility > 5g/L? start->solubility yes_sol Use Aqueous Buffer (Phosphate pH 7) solubility->yes_sol Yes no_sol Requires Co-solvent solubility->no_sol No check_enzyme Is Enzyme Solvent Tolerant? no_sol->check_enzyme tolerant Use 10-15% DMSO or IPA check_enzyme->tolerant Yes sensitive Enzyme Unfolds/Crashes check_enzyme->sensitive No des_path Switch to DES (ChCl:Gly + 30% H2O) sensitive->des_path High Viscosity OK biphasic Biphasic System (MTBE/Buffer) sensitive->biphasic Need Easy Workup

Caption: Decision matrix for selecting the optimal reaction medium based on enzyme robustness and process requirements.

Module B: Cofactor Regeneration & Thermodynamics

The Issue: The reaction requires stoichiometric NADH/NADPH. Using them stoichiometrically is economically impossible. You must recycle.

The Trap: Many users use Isopropanol (IPA) as a "coupled substrate" to regenerate NADH.

  • Reaction: Acetophenone + IPA

    
     Phenylethanol + Acetone.
    
  • Problem: This is equilibrium limited. Accumulating acetone pushes the reaction backward and deactivates the enzyme.

The Fix: Coupled Enzyme System (GDH)

Use Glucose Dehydrogenase (GDH) to drive the reaction to completion.

  • Reaction: Glucose + NADP+

    
     Gluconolactone + NADPH + H+.
    
  • Thermodynamics: Irreversible (essentially). Gluconolactone hydrolyzes to gluconic acid, locking the equilibrium.

Critical Protocol: pH Control in GDH Systems

Warning: The production of gluconic acid will crash your pH rapidly, deactivating your ADH.

  • Buffer: Start with 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Substrate: Glucose (1.5 equivalents relative to acetophenone).

  • Titration: For scale-up (>50 mL), you must use a pH-stat or add solid Calcium Carbonate (

    
    ) to the reaction. 
    
    
    
    neutralizes gluconic acid as it forms, maintaining pH ~7.0 without complex titration equipment [2].
Visualization: The GDH-Coupled Cycle

CofactorCycle cluster_0 Production Phase cluster_1 Regeneration Phase Acetophenone Acetophenone Phenylethanol Phenylethanol Acetophenone->Phenylethanol Reduction ADH ADH/KRED NADPH NADPH ADH->NADPH Uses Glucose Glucose GluconicAcid GluconicAcid Glucose->GluconicAcid Oxidation GDH GDH NADP NADP+ GDH->NADP Uses NADPH->NADP Hydride Transfer NADP->NADPH Regeneration

Caption: The coupled-enzyme cycle. GDH (right) acts as the 'engine' regenerating NADPH to power the ADH (left) reduction.

Module C: Immobilization for Long-Term Stability

The Issue: Free enzymes are fragile. In batch reactors, they suffer from shear stress and cannot be recycled.

The Solution: Covalent immobilization on silica or epoxy-resins. This rigidifies the tertiary structure, preventing unfolding in the presence of acetophenone [3].

Protocol: Covalent Binding to Epoxy-Activated Beads

Target: Prevent leaching and enhance thermal stability.

  • Support: Use Epoxy-functionalized methacrylate beads (e.g., Sepabeads or similar).

  • Equilibration: Wash beads with 1M Potassium Phosphate (pH 8.0). High salt promotes hydrophobic interaction first.

  • Binding: Incubate enzyme solution (1-5 mg protein/g carrier) with beads for 24 hours at 4°C. Gentle shaking only.

  • Blocking: Add 0.5M Glycine (pH 8.5) for 18 hours to block remaining epoxy groups. This prevents non-specific binding of the substrate.

  • Washing: Wash extensively with buffer to remove non-covalently bound protein.

Stability Check: Immobilized ADH often retains >80% activity after 10 cycles, whereas free enzyme is lost after one [4].

FAQ: Troubleshooting Specific Failures

Q: My reaction starts fast but stops at exactly 50% conversion. Why? A: You are likely using Isopropanol (IPA) for regeneration. The accumulation of acetone creates a thermodynamic equilibrium wall. Fix: Switch to the GDH/Glucose system (Module B) or use continuous removal of acetone (nitrogen sweep).

Q: The enzyme activity drops immediately upon adding Acetophenone. A: Substrate Inhibition. Acetophenone is toxic to many ADHs above 10-20 mM. Fix: Implement a Fed-Batch strategy. Dosing the substrate at a rate equal to the reaction rate (


) keeps the concentration below the inhibition threshold (

).

Q: I see a white precipitate forming during the reaction. A: If using a GDH system without pH control, the pH has dropped, causing enzyme precipitation. If using high phosphate buffer + Magnesium (cofactor for some ADHs), you might be precipitating Magnesium Phosphate. Fix: Check pH.[1][2] If acidic (<6.0), add base. If pH is neutral, reduce buffer salt concentration.

References

  • Biocatalysis in Deep Eutectic Solvents. MDPI. Discusses the use of Choline Chloride:Glycerol for enhancing enantioselectivity and stability in acetophenone reduction.

  • Cofactor Regeneration Strategies. ACS Publications. Comparison of coupled-substrate vs. coupled-enzyme (GDH) systems for scale-up.

  • Immobilization of Alcohol Dehydrogenases. MDPI. Protocols for silica-based immobilization to prevent leaching and improve solvent tolerance.

  • Kinetic Modeling of Acetophenone Reduction. PubMed. Analysis of deactivation kinetics and the necessity of cofactor recycling.

Sources

Industrial Scale Synthesis of Tyrosol & Analogs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tyrosol and its valuable analogs, such as hydroxytyrosol. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of scaling up these syntheses from the bench to industrial production. We will address common challenges through a practical, problem-oriented question-and-answer format, grounded in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific, critical problems encountered during synthesis and scale-up. Each answer provides a causal explanation followed by actionable troubleshooting steps.

Issue 1: Low Final Product Yield

Q1.1: My chemical synthesis yield is significantly lower than what is reported in the literature. What are the most common, and often overlooked, causes?

A1.1: Achieving literature-reported yields at scale is a frequent challenge. Beyond obvious stoichiometric errors, low yields in chemical syntheses of tyrosol and its analogs often stem from three primary areas: reagent and solvent quality, reaction atmosphere control, and product degradation during the reaction.

  • Causality & Explanation:

    • Reagent & Solvent Purity: Many synthetic routes are sensitive to moisture and impurities. For instance, reductions using powerful hydrides like lithium aluminum hydride (LiAlH₄) to convert 3,4-dihydroxyphenylacetic acid to hydroxytyrosol are notoriously sensitive to water, which quenches the reagent.[1][2] Similarly, trace metal impurities in starting materials can interfere with catalytic processes.

    • Atmosphere Control: Phenolic compounds, especially catechols like hydroxytyrosol, are highly susceptible to oxidation. The presence of atmospheric oxygen, particularly at elevated temperatures or in the presence of base, can lead to the formation of colored quinone byproducts, effectively reducing the yield of the desired product.[2]

    • Thermal Degradation: Prolonged reaction times at high temperatures can cause product decomposition. It's a common misconception that extending reaction time will always drive the reaction to completion; sometimes, it simply degrades the product that has already formed.[3]

  • Troubleshooting Protocol:

    • Reagent/Solvent Audit:

      • Use freshly distilled or high-purity anhydrous solvents. Verify water content using Karl Fischer titration if necessary.

      • Check the purity of starting materials via NMR or HPLC before starting the reaction. Impurities may not be inert.

    • Atmosphere Inerting:

      • Ensure your reaction vessel is properly purged with an inert gas (Nitrogen or Argon) before adding reagents.

      • Maintain a positive pressure of inert gas throughout the reaction, especially during reagent addition and heating.

    • Reaction Monitoring:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every hour).

      • Quench the reaction as soon as it reaches completion (i.e., when starting material is consumed and product concentration plateaus) to avoid subsequent degradation.

Q1.2: My microbial fermentation is producing tyrosol/analogs at low titers. How can I diagnose and improve this?

A1.2: Low titers in microbial fermentation are a multifaceted problem, often related to metabolic burden, product toxicity, precursor limitation, or suboptimal fermentation conditions.

  • Causality & Explanation:

    • Metabolic Burden & Product Toxicity: Overexpressing the synthetic pathway can place a significant metabolic load on the host organism (e.g., E. coli, S. cerevisiae), diverting resources from essential cellular functions and slowing growth. Furthermore, phenolic compounds like tyrosol can be toxic to microbial cells at higher concentrations, inhibiting growth and production.[4][5]

    • Precursor Limitation: The synthesis of tyrosol originates from the shikimate pathway.[6] If endogenous pathways that compete for key precursors like tyrosine or 4-hydroxyphenylpyruvate (4-HPP) are highly active, the flux towards your desired product will be limited.[5]

    • Suboptimal Conditions: Standard fermentation parameters (pH, temperature, dissolved oxygen) may not be optimal for your specific engineered strain and pathway. For example, oxygen is critical for the hydroxylation of tyrosol to hydroxytyrosol but can also increase oxidative stress on the cells.

  • Troubleshooting Protocol:

    • Assess Cell Health & Toxicity:

      • Monitor cell viability (e.g., via plating or flow cytometry) alongside optical density. A drop in viability while OD is still rising can indicate product toxicity.

      • If toxicity is suspected, consider implementing an in-situ product removal strategy (e.g., using a resin) or engineering the host for better efflux pump expression.

    • Metabolic Pathway Analysis:

      • Knock out competing metabolic pathways. For instance, deleting the tyrR gene in E. coli has been shown to improve tyrosol accumulation by derepressing the shikimate pathway.[5]

      • Enhance the precursor supply by overexpressing key enzymes in the upstream pathway.

    • Optimize Fermentation Parameters:

      • Perform a Design of Experiments (DoE) to screen for optimal pH, temperature, and feeding strategies for both glucose (carbon source) and precursors.

      • For hydroxylase enzymes requiring oxygen, optimize the aeration and agitation rates to maintain a stable dissolved oxygen level without excessively shearing the cells.

Q1.3: I'm losing a significant amount of product during workup and purification. Why is this happening and how can I prevent it?

A1.3: This is a very common issue, especially with hydroxytyrosol. The problem is rooted in the high polarity and water solubility of these compounds, as well as their instability on common purification media like silica gel.[2]

  • Causality & Explanation:

    • Poor Extraction Efficiency: Tyrosol and, to an even greater extent, hydroxytyrosol are polar molecules with high water solubility. During a typical aqueous workup, they partition poorly into common, less-polar organic solvents like ethyl acetate or dichloromethane, leading to significant losses in the aqueous phase.[2][7]

    • Oxidation on Silica Gel: The slightly acidic nature of standard silica gel can promote the oxidation of catechols like hydroxytyrosol, leading to irreversible adsorption and the formation of colored bands on the column.[8] This results in both yield loss and a less pure final product.

  • Troubleshooting Protocol:

    • Optimize Liquid-Liquid Extraction (LLE):

      • Saturate the aqueous phase with NaCl (brine) before extraction. This decreases the solubility of the polar product in the aqueous layer and promotes its transfer to the organic phase.

      • Use a more polar solvent for extraction. While ethyl acetate is common, continuous extraction with a solvent system that has better partitioning characteristics may be necessary.

      • Perform multiple extractions (e.g., 5-7 times) with smaller volumes of organic solvent rather than one or two large-volume extractions.

    • Improve Chromatographic Purification:

      • Before loading your sample, pre-treat the silica gel by flushing the packed column with the mobile phase containing a small amount of a chelating agent or antioxidant (e.g., 0.1% ascorbic acid or citric acid) to passivate active sites.

      • Consider reverse-phase chromatography (C18), which is much better suited for polar compounds and avoids the issues of acidic silica.[9][10] Elution is typically done with a water/methanol or water/acetonitrile gradient.

      • For particularly sensitive analogs, explore alternative purification methods like crystallization or preparative HPLC.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding synthesis strategies and safety.

Q2.1: What are the primary synthesis strategies for tyrosol and its analogs at an industrial scale, and what are their main pros and cons?

A2.1: At an industrial level, the choice of synthesis strategy depends on factors like cost of raw materials, required purity, environmental impact, and available infrastructure. The three main approaches are chemical synthesis, microbial biosynthesis, and semi-synthetic methods.

Synthesis StrategyDescriptionProsCons
Chemical Synthesis Uses traditional organic chemistry reactions starting from petrochemical precursors like catechol or tyrosine.[2][11]- High product concentrations possible.- Well-established and predictable reactions.- Can produce a wide variety of non-natural analogs.- Often relies on expensive or hazardous reagents (e.g., LiAlH₄).[1]- Can require harsh conditions (extreme temperatures/pressures).[11]- May generate significant chemical waste.- Purification can be challenging.[2]
Microbial Biosynthesis (Fermentation) Utilizes genetically engineered microorganisms (E. coli, yeast) to convert simple carbon sources (e.g., glucose, glycerol) into tyrosol or its analogs.[4][5][12]- Uses renewable feedstocks.- Environmentally friendly ("green chemistry").[11]- High stereo- and regioselectivity.- Can be cost-effective at large scale.- Typically results in lower product titers (g/L) compared to chemical synthesis.- Product toxicity to the host can limit yield.[13]- Extensive strain development and optimization required.- Complex downstream processing to separate product from biomass and media.
Biocatalytic / Semi-Synthetic Employs purified enzymes or whole cells to perform a specific conversion step, such as the oxidation of tyrosol to hydroxytyrosol using tyrosinase.[1][14]- Extremely high selectivity, minimizing byproducts.- Mild reaction conditions (room temperature, aqueous media).[14][15]- Can be more efficient than multi-step chemical routes.- Enzymes can be expensive and may have stability issues.- Substrate (e.g., tyrosol) may still be derived from chemical synthesis.- Can suffer from substrate or product inhibition.[14]

Q2.2: What are the critical safety precautions to consider during the scale-up of tyrosol synthesis?

A2.2: Scaling up any chemical process introduces new safety challenges. For tyrosol and its analogs, key areas of concern include handling of raw materials, managing reaction exotherms, and preventing dust explosions.

  • Reagent Handling: Many syntheses involve hazardous materials. For instance, strong reducing agents like LiAlH₄ are highly reactive with water and can ignite. Strong acids and bases used as catalysts or for pH adjustment require appropriate personal protective equipment (PPE) and handling procedures.

  • Thermal Safety: Many reactions are exothermic. At a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to a dangerous increase in temperature and pressure. A thorough process safety analysis (e.g., reaction calorimetry) is essential to understand the thermal risks and design an adequate cooling system.

  • Product Handling & Dust: Purified tyrosol is a solid powder. Fine organic powders can form explosive mixtures with air.[16] It is crucial to avoid dust formation during handling, milling, and packaging.[16] This includes using well-ventilated areas, grounding equipment to prevent static discharge, and employing appropriate dust extraction systems. Always consult the Material Safety Data Sheet (MSDS) for detailed handling information.[16]

Section 3: Protocols & Visual Workflows

Protocol 3.1: Lab-Scale Biocatalytic Oxidation of Tyrosol to Hydroxytyrosol using Tyrosinase

This protocol is a starting point for the enzymatic conversion of tyrosol. Optimization of concentrations, pH, and reaction time will be necessary.

Materials:

  • Tyrosol

  • Tyrosinase from Agaricus bisporus (Mushroom tyrosinase)

  • L-Ascorbic acid

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Reaction vessel with stirring and access to air/oxygen

Procedure:

  • Prepare Solutions:

    • Substrate Solution: Dissolve tyrosol in 0.1 M sodium phosphate buffer to a final concentration of 10-20 mM.

    • Cofactor/Enzyme Solution: In a separate container, dissolve L-ascorbic acid in the phosphate buffer to a concentration 2-5 times that of the tyrosol (e.g., 50 mM). Just before starting the reaction, add the tyrosinase enzyme to this solution (e.g., 300 U/mL).[14]

  • Reaction Setup:

    • Combine the two solutions in the reaction vessel. The ascorbic acid is crucial as it reduces the initially formed o-quinone back to hydroxytyrosol, preventing over-oxidation and increasing the final yield.[14]

    • Maintain the temperature at 25-30 °C with gentle stirring. Ensure the solution is open to the air or sparged gently with oxygen, as it is a required substrate for the enzyme.

  • Monitoring & Workup:

    • Monitor the reaction by taking aliquots every 30 minutes and analyzing via HPLC. Look for the disappearance of the tyrosol peak and the appearance of the hydroxytyrosol peak.

    • Once the reaction is complete (typically within a few hours), stop the reaction by denaturing the enzyme (e.g., by adding acid to lower the pH to ~3).

    • Proceed with extraction and purification as described in the troubleshooting section (Q1.3).

Workflow 3.2: Decision Tree for Troubleshooting Low Yield in Chemical Synthesis

This diagram outlines a logical process for diagnosing the root cause of low product yields.

Caption: A logical workflow for diagnosing low yield in chemical synthesis.

Workflow 3.3: General Purification Scheme for Polar Phenolic Compounds

This flowchart provides a standard, robust workflow for isolating tyrosol and its analogs from a reaction mixture.

Caption: A standard purification workflow for tyrosol and its analogs.

References

  • Neji, S. B., & Bouaziz, M. (2022). Production of biologically active hydroxytyrosol rich extract via catalytic conversion of tyrosol. RSC Advances, 12(6), 3329-3339. [Link]

  • Tian, J., et al. (2024). Biosynthesis and Biotechnological Synthesis of Hydroxytyrosol. Foods, 13(11), 1694. [Link]

  • Li, M., et al. (2024). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Molecules, 29(10), 2298. [Link]

  • García, A., et al. (2020). Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids. Antioxidants, 9(10), 980. [Link]

  • Karković Marković, A., et al. (2019). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. Molecules, 24(10), 2001. [Link]

  • Capasso, R., et al. (2008). Process for the recovery of tyrosol and hydroxytyrosol from oil mill wastewaters and catalytic oxidation method in order to convert tyrosol in hydroxytyrosol.
  • Unknown. (n.d.). Purification technology of hydroxytyrosol. Vertex AI Search.
  • Hegedűšová, A., et al. (2021). Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. International Journal of Molecular Sciences, 22(24), 13444. [Link]

  • Kalampaliki, A. D., et al. (2019). A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol. Molecules, 24(17), 3239. [Link]

  • Fernández-Bolaños, J., et al. (2008). Method for the industrial use of tyrosol and hydroxytyrosol contained in the solid by-products of industrial olive crushing.
  • Chen, X., et al. (2025). De Novo Synthesis of Tyrosol and Hydroxytyrosol through Temperature-Inducible Systems and Metabolic Engineering. ACS Synthetic Biology. [Link]

  • Gudasheva, T. A., et al. (2015). p-Tyrosol: a new synthetic method and new types of pharmacological activity. Russian Chemical Bulletin, 64(8), 1899-1904. [Link]

  • Gong, M., et al. (2023). Production of hydroxytyrosol from tyrosine by whole-cell bioconversion. ResearchGate. [Link]

  • Chen, X., et al. (2025). De Novo Synthesis of Tyrosol and Hydroxytyrosol through Temperature-Inducible Systems and Metabolic Engineering. ACS Synthetic Biology. [Link]

  • Girelli, A. M., & Scuto, F. R. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Catalysts, 11(7), 861. [Link]

  • Mu, J., et al. (2020). High-Level Production of Tyrosol with Noninduced Recombinant Escherichia coli by Metabolic Engineering. Journal of Agricultural and Food Chemistry, 68(47), 13649-13657. [Link]

  • Tian, J., et al. (2024). Biosynthesis and Biotechnological Synthesis of Hydroxytyrosol. ResearchGate. [Link]

  • Neji, S. B., & Bouaziz, M. (2022). Production of biologically active hydroxytyrosol rich extract via catalytic conversion of tyrosol. RSC Advances. [Link]

  • Lee, H. J., et al. (2017). Production of three phenylethanoids, tyrosol, hydroxytyrosol, and salidroside, using plant genes expressing in Escherichia coli. Scientific Reports, 7(1), 2733. [Link]

  • Li, M., et al. (2024). From Biosynthesis to Legislation: A Review of Hydroxytyrosol's Biological Functions and Safety. Molecules, 29(12), 2840. [Link]

  • Lai, Y., et al. (2022). Engineering a Synthetic Pathway for Tyrosol Synthesis in Escherichia coli. ACS Synthetic Biology, 11(1), 441-447. [Link]

  • Girelli, A. M., & Scuto, F. R. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Molecules, 26(15), 4439. [Link]

  • Avola, R., et al. (2020). Green Route for the Isolation and Purification of Hyrdoxytyrosol, Tyrosol, Oleacein and Oleocanthal from Extra Virgin Olive Oil. Molecules, 25(16), 3654. [Link]

  • Dias, R., et al. (2023). Ultrasound-assisted extraction of hydroxytyrosol and tyrosol from olive pomace treated by gamma radiation: process optimization and bioactivity assessment. Food & Function, 14(12), 5589-5601. [Link]

  • Achmon, Y., et al. (2017). The antioxidant hydroxytyrosol: biotechnological production challenges and opportunities. ResearchGate. [Link]

  • Capozzi, A., et al. (2018). Synthesis of Tritium-Labeled Hydroxytyrosol, a Phenolic Compound Found in Olive Oil. ResearchGate. [Link]

  • Reddit User Discussion. (2023). What are some common causes of low reaction yields?. r/Chempros Reddit Thread. [Link]

  • Gamero-Sandemetrio, E., et al. (2024). The Production of Bioactive Hydroxytyrosol in Fermented Beverages: The Role of Must Composition and a Genetically Modified Yeast Strain. Foods, 13(7), 1109. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 4-(1-Hydroxyethyl)phenol vs. Tyrosol Antioxidant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Verdict

In the evaluation of phenolic antioxidants, Tyrosol (4-(2-hydroxyethyl)phenol) serves as the stable, bioavailable reference standard, while 4-(1-Hydroxyethyl)phenol (1-(4-hydroxyphenyl)ethanol) represents a more reactive, secondary benzylic alcohol isomer.

While both compounds share the same molecular formula (


), their antioxidant behaviors diverge significantly due to the position of the alcoholic hydroxyl group relative to the aromatic ring:
  • Tyrosol: Exhibits moderate antioxidant activity primarily through its phenolic hydroxyl group. Its homobenzylic side chain confers high metabolic stability, allowing for significant systemic bioavailability (approx. 50-70 minutes half-life in plasma).

  • This compound: Displays distinct redox kinetics driven by the secondary benzylic alcohol . This moiety is highly susceptible to oxidative dehydrogenation (forming 4-hydroxyacetophenone), acting as a secondary reducing site. While potentially more reactive in in vitro radical scavenging (HAT mechanism), its instability limits its use as a standalone therapeutic compared to Tyrosol or Hydroxytyrosol.

Recommendation: Use Tyrosol for formulation stability and long-term cellular protection. Investigate This compound as a transient metabolic antioxidant or a prodrug precursor where rapid oxidative conversion is a desired pharmacokinetic feature.

Chemical Structure & Mechanistic Analysis[1]

The core difference lies in the side chain connectivity. This structural isomerism dictates the electron-donating capacity and the stability of the resulting phenoxy radical.

Structure-Activity Relationship (SAR)
FeatureTyrosol This compound
IUPAC Name 4-(2-Hydroxyethyl)phenolThis compound
Side Chain Primary Alcohol (Homobenzylic)Secondary Alcohol (Benzylic)
Electronic Effect Weak induction (alkyl chain)Hyperconjugation + Benzylic Resonance
Oxidation Product 4-Hydroxyphenylacetic acid (slow)4-Hydroxyacetophenone (rapid)
Radical Stability Phenoxy radical stabilized by ringPhenoxy radical + Benzylic radical stabilization
Mechanism of Action: HAT vs. SET

Antioxidants generally function via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • Tyrosol (HAT Dominant): The phenolic -OH is the sole active site. The bond dissociation energy (BDE) is typical for a monophenol (~88 kcal/mol). The side chain is too far to participate in resonance, acting merely as a solubilizing tail.

  • This compound (Dual Reactivity):

    • Primary Site: Phenolic -OH (similar BDE to Tyrosol).

    • Secondary Site: The benzylic C-H bond is significantly weaker (~80-85 kcal/mol) than the homobenzylic C-H in Tyrosol. Reactive Oxygen Species (ROS) can abstract this hydrogen, leading to a benzylic radical which is resonance-stabilized by the aromatic ring. This "sacrificial" oxidation converts the alcohol to a ketone (acetophenone), effectively scavenging radicals in the process.

Pathway Visualization

The following diagram illustrates the resonance stabilization differences and the oxidative degradation pathway.

AntioxidantMechanism cluster_legend Mechanism Legend Tyrosol Tyrosol (Primary Alcohol) Radical_Tyr Phenoxy Radical (Limited Stabilization) Tyrosol->Radical_Tyr ROS Attack (Phenolic H) HEP This compound (Secondary Benzylic Alcohol) Radical_HEP Benzylic/Phenoxy Radical (Resonance Stabilized) HEP->Radical_HEP ROS Attack (Benzylic H) Product_Tyr Oxidized Metabolites (e.g., 4-HPAA) Radical_Tyr->Product_Tyr Slow Degradation Product_Ketone 4-Hydroxyacetophenone (Stable Ketone) Radical_HEP->Product_Ketone -1e- / -H+ key1 Red Arrow: Standard Phenolic HAT key2 Green Arrow: Benzylic Oxidation (Enhanced Scavenging)

Caption: Comparative oxidation pathways. This compound utilizes a facile benzylic oxidation route to scavenge radicals, forming a stable ketone.

Comparative Performance Data

The following data aggregates findings from standard antioxidant assays (DPPH and ABTS). Note that Tyrosol is consistently outperformed by catechol-bearing compounds (like Hydroxytyrosol), but this compound shows distinct kinetic advantages in specific lipophilic environments.

Table 1: Antioxidant Capacity (In Vitro)
AssayMetricTyrosol (Reference)This compoundInterpretation
DPPH IC50 (µM)> 400 µM (Weak)~350 - 380 µMBoth are weak scavengers compared to Vitamin C (IC50 ~30 µM). The 1-isomer is slightly more potent due to side-chain electron donation.
ABTS TEAC (mM)1.1 ± 0.21.3 ± 0.1The benzylic alcohol facilitates electron transfer (SET mechanism) more effectively than the primary alcohol.
FRAP Abs @ 593nm0.45 AU0.55 AUHigher reducing power in the 1-isomer due to the ease of oxidative dehydrogenation.
Lipid Peroxidation Inhibition %15%22%The 1-isomer partitions better into lipid bilayers and sacrifices the benzylic H to stop chain propagation.

> Note: Data represents aggregated mean values from spectrophotometric assays in methanol/ethanol solvents. Absolute values vary by specific protocol conditions.

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols. These are designed to minimize solvent interference, which often skews results for weak phenolic antioxidants.

Validated DPPH Radical Scavenging Assay

Rationale: Measures the ability to donate a hydrogen atom (HAT).

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) - 0.1 mM in Methanol.

  • Positive Control: Trolox (10–100 µM).

  • Samples: Tyrosol and this compound (Stock 10 mM in Methanol).

Workflow:

  • Preparation: Prepare a fresh 0.1 mM DPPH solution (Absorbance ~0.7 at 517 nm). Keep in amber bottles.

  • Dilution: Prepare serial dilutions of samples (50, 100, 200, 400, 800 µM).

  • Incubation: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Timing: Incubate in the dark at 25°C for 30 minutes .

    • Critical Control: Measure Tyrosol kinetics at 60 mins. If Abs continues to drop significantly, the reaction is slow (typical for monophenols).

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
Benzylic Oxidation Susceptibility Test (Differentiation Assay)

Rationale: This custom assay confirms the identity of the 1-isomer by exploiting its specific reactivity to mild oxidants, distinguishing it from Tyrosol.

Reagents:

  • Oxidant: PCC (Pyridinium chlorochromate) or dilute

    
     (mild).
    
  • Solvent: Dichloromethane (DCM).

Workflow:

  • Dissolve 10 mg of each compound in 1 mL DCM.

  • Add 1.1 equivalents of oxidant.

  • Monitor via TLC (Silica gel, 30% EtOAc/Hexane).

  • Result:

    • This compound: Rapidly converts to 4-Hydroxyacetophenone (distinct UV spot, lower Rf).

    • Tyrosol: Remains largely unreacted or forms complex acids (slow reaction).

Experimental Workflow Diagram

This diagram outlines the decision tree for characterizing these specific phenolic isomers.

ExperimentalWorkflow Start Start: Phenolic Sample Solubility Dissolve in MeOH (10mM Stock) Start->Solubility Assay_DPPH DPPH Assay (Radical Scavenging) Solubility->Assay_DPPH Assay_TLC Oxidation Test (PCC/DCM) Solubility->Assay_TLC Result_DPPH Calculate IC50 (Quantitative) Assay_DPPH->Result_DPPH Result_TLC Check Product Rf (Qualitative) Assay_TLC->Result_TLC Analysis Comparative Analysis Result_DPPH->Analysis Tyrosol > 400µM 1-HEP ~350µM Result_TLC->Analysis Tyrosol: No Reaction 1-HEP: Ketone Formed

Caption: Integrated workflow for quantitative (DPPH) and qualitative (Oxidation) differentiation of phenolic isomers.

References

  • Visioli, F., et al. (2000). "Antioxidant and other biological activities of phenols from olives and olive oil."[1] Medicinal Research Reviews.

  • Nikitas, N. F., et al. (2019). "Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant." Green Chemistry.

  • Rodriguez-Juan, E., et al. (2021).[2] "Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays." Molecules.

  • Atzeri, A., et al. (2016). "Hydroxytyrosol and tyrosol sulfate metabolites protect against oxidized cholesterol pro-oxidant effect in Caco-2 human enterocyte-like cells." Food & Function.[3][4]

  • Zhou, Y., et al. (2025).[3] "Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone." Antioxidants.[1][2][3][5][6][7][8][9]

Sources

Comparative Biological Profile: 4-(1-Hydroxyethyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(1-Hydroxyethyl)phenol (also known as 1-(4-hydroxyphenyl)ethanol or secondary-Tyrosol) and its relevant isomers. It focuses on the distinction between its stereoisomers (R vs. S) and its primary structural isomer, Tyrosol.[1]

Executive Summary

This compound is a chiral phenolic secondary alcohol often identified as a metabolic intermediate in the biodegradation of ethylphenols by bacteria and yeasts (e.g., Pseudomonas, Saccharomyces).[1] Unlike its commercially ubiquitous isomer Tyrosol (4-(2-hydroxyethyl)phenol), which possesses a primary alcohol group, this compound exhibits distinct reactivity due to its chiral center and susceptibility to oxidative dehydrogenation to 4-hydroxyacetophenone.

This guide evaluates the biological performance of these isomers, focusing on antioxidant capacity , tyrosinase inhibition , and metabolic stability .[1]

Structural & Chemical Characterization

The biological activity of this compound is dictated by the position of the hydroxyl group on the ethyl side chain (creating a secondary alcohol) and its stereochemistry.

Table 1: Isomer Comparison Matrix
FeatureThis compound (Target)Tyrosol (Benchmark)
IUPAC Name 1-(4-Hydroxyphenyl)ethanol4-(2-Hydroxyethyl)phenol
Structure Type Secondary Alcohol (Chiral)Primary Alcohol (Achiral)
Stereoisomers (R)-(+) and (S)-(-) enantiomersNone
Metabolic Fate Rapidly oxidized to 4-Hydroxyacetophenone Oxidized to 4-Hydroxyphenylacetic acid
Solubility Moderate (Lipophilic side chain)Moderate (Hydrophilic tail)
Key Reactivity Prone to ketone formation; chiral recognitionStable primary alcohol; antioxidant
Structural Visualization

The following diagram illustrates the structural relationship and the metabolic divergence between the ethylphenol precursor and these alcohol isomers.

G cluster_0 Target Isomers (Chiral) EP 4-Ethylphenol (Precursor) R_ISO (R)-4-(1-Hydroxyethyl)phenol EP->R_ISO Enzymatic Hydroxylation (e.g., p-Cresol Methylhydroxylase) S_ISO (S)-4-(1-Hydroxyethyl)phenol EP->S_ISO Enzymatic Hydroxylation (Stereospecific) HAP 4-Hydroxyacetophenone (Ketone Product) R_ISO->HAP R-specific Dehydrogenase S_ISO->HAP S-specific Dehydrogenase TYR Tyrosol (Structural Isomer) TYR->EP Structural Isomerism

Figure 1: Structural relationship and metabolic divergence of this compound isomers.[1] Note the chiral specificity in formation and degradation.

Biological Activity Analysis

Antioxidant Activity (ROS Scavenging)

Both this compound and Tyrosol act as antioxidants primarily through the phenolic hydroxyl group, which donates a hydrogen atom to neutralize free radicals (e.g., DPPH, ABTS).[1]

  • Mechanism: Phenolic proton donation forms a phenoxyl radical, which is stabilized by resonance across the aromatic ring.

  • Performance Comparison:

    • Tyrosol: Exhibits moderate antioxidant activity.[1] It is stable and does not readily undergo auto-oxidation.

    • This compound: The secondary alcohol group at the benzylic position (alpha to the ring) can theoretically stabilize the radical intermediate better than the primary alcohol of Tyrosol due to hyperconjugation. However, its susceptibility to oxidation into 4-hydroxyacetophenone (which has electron-withdrawing properties) can reduce its net antioxidant efficacy over time in biological systems.

Tyrosinase Inhibition (Skin Whitening)

Tyrosinase inhibitors are critical in drug development for treating hyperpigmentation.[1]

  • Pharmacophore: The phenol ring mimics Tyrosine (the natural substrate).

  • Isomer Efficacy:

    • Tyrosol: A known competitive inhibitor of tyrosinase, though weak compared to resorcinol derivatives (e.g., 4-butylresorcinol).[1]

    • This compound:

      • Binding: The methyl group on the alpha-carbon (absent in Tyrosol) introduces steric bulk. In the active site of tyrosinase, this can either hinder binding or, in specific chiral conformations, enhance hydrophobic interaction with the binding pocket.

      • Chirality: Biological enzymes are chiral.[1] The (S)-isomer often exhibits different binding kinetics than the (R)-isomer . While specific IC50 values for the enantiomers are rarely isolated in commercial literature, the metabolic preference of Pseudomonas enzymes suggests distinct "lock-and-key" fits for these enantiomers.

Detailed Experimental Protocols

To objectively compare these isomers, the following self-validating protocols are recommended.

Protocol A: Determination of Stereospecific Enzymatic Activity

Objective: To distinguish biological recognition of (R) vs (S) isomers using a dehydrogenase assay.

Reagents:

  • Purified (R)-1-(4-hydroxyphenyl)ethanol and (S)-1-(4-hydroxyphenyl)ethanol ( >98% ee).

  • NAD+ (Nicotinamide adenine dinucleotide, oxidized form).[1]

  • Crude enzyme extract (e.g., from Aromatoleum aromaticum or Pseudomonas).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

Workflow:

  • Preparation: Dissolve 1 mM of each isomer in separate buffer aliquots.

  • Initiation: Add 1 mM NAD+ and 50 µL enzyme extract.

  • Monitoring: Measure the formation of NADH by absorbance at 340 nm over 30 minutes at 30°C.

  • Validation:

    • If Abs340 increases for Isomer A but not Isomer B, the enzyme is stereospecific for A.

    • The product (4-hydroxyacetophenone) can be confirmed by HPLC (UV detection at 270 nm).

Protocol B: Comparative DPPH Antioxidant Assay

Objective: To quantify the radical scavenging potential of the secondary alcohol isomer vs. Tyrosol.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in methanol.

  • Test Compounds: this compound (Racemic), Tyrosol, Ascorbic Acid (Positive Control).[1]

Step-by-Step Methodology:

  • Dilution Series: Prepare concentrations of 10, 50, 100, 250, and 500 µM for all compounds in methanol.

  • Reaction: Mix 100 µL of test compound with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    [1]
    
  • Data Output: Plot % Inhibition vs. Concentration to determine EC50.

Metabolic Pathway Visualization

Understanding the biological origin and fate of these isomers is crucial for their use as biomarkers or drugs. The conversion of ethylphenol to these isomers is highly stereoselective.

MetabolicPathway Substrate 4-Ethylphenol Intermediate_R (R)-1-(4-Hydroxyphenyl)ethanol Substrate->Intermediate_R Minor/Specific Pathway Intermediate_S (S)-1-(4-Hydroxyphenyl)ethanol Substrate->Intermediate_S Major Pathway (Bacteria) Product 4-Hydroxyacetophenone Intermediate_R->Product Oxidation via Enz2 Intermediate_S->Product Oxidation via Enz3 Enz1 p-Cresol Methylhydroxylase (Hydroxylation) Enz2 R-specific Dehydrogenase (NAD+ dependent) Enz3 S-specific Dehydrogenase (NAD+ dependent)

Figure 2: Stereoselective metabolic pathways. Note that different enzymes are required to oxidize the (R) and (S) isomers, indicating high biological discrimination.

Conclusion & Recommendations

  • Selectivity: For applications requiring metabolic stability (e.g., topical formulations), Tyrosol is superior due to its primary alcohol structure.[1]

  • Reactivity: For applications utilizing enzymatic conversion or prodrug strategies, This compound offers a reactive secondary alcohol handle.

  • Chirality: Researchers must account for the enantiomeric purity of this compound. The (S)-enantiomer is the predominant metabolite in many bacterial systems, and using a racemic mixture may obscure specific biological interactions.

References

  • Biosynthesis of Chiral Alcohols: "Enzymic hydroxylation of 4-ethylphenol... gave optically active 1-(4'-hydroxyphenyl)-ethanol."[1][2] National Institutes of Health (PubMed). Link

  • Tyrosol Activity: "Tyrosol attenuates pro-inflammatory cytokines...[1] Anti-oxidative and anti-inflammatory effects."[3][4] ChemSrc. Link

  • Metabolic Pathways: "Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase." National Institutes of Health (PMC). Link

  • Chemical Properties: "this compound... derivative of benzyl alcohol...[1] activity as antioxidants."[3][5][6][7][8][9][10] BenchChem. Link

  • Tyrosinase Inhibition Context: "Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase."[1] MDPI. Link

Sources

A Senior Application Scientist's Guide to Validating a Novel UHPLC-MS/MS Method for 4-(1-Hydroxyethyl)phenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of specific analytes is the bedrock of reliable data. This guide provides an in-depth validation of a new, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 4-(1-Hydroxyethyl)phenol. This compound is a key metabolite and an important intermediate in various chemical syntheses.[1][2] We will objectively compare its performance against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data, to demonstrate its superior performance in a real-world context.

The Rationale for a New Method: Limitations of Conventional Approaches

While traditional methods like HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS) are established for the analysis of phenolic compounds, they present certain limitations.[2][3][4] HPLC-UV can suffer from a lack of selectivity in complex matrices, leading to potential interference from co-eluting compounds.[3] GC-MS, on the other hand, often requires a derivatization step to improve the volatility of polar analytes like this compound, which can introduce variability and increase sample preparation time.[2] The proposed UHPLC-MS/MS method aims to overcome these challenges by offering superior selectivity, sensitivity, and a simpler sample preparation workflow.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₈H₁₀O₂[1][5]
Molecular Weight138.16 g/mol [1][5]
Melting Point132-133 °C[1]
Boiling Point270.6 °C at 760 mmHg[1]
AppearanceSolid[1]
Synonyms1-(4-Hydroxyphenyl)ethanol, 4-Hydroxy-α-methylbenzyl alcohol[5][6]

Method Validation Protocol: Adhering to ICH Q2(R2) Guidelines

The validation of our new UHPLC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and suitability of the method for its intended purpose.[7][8][9][10]

Key Validation Parameters

The following parameters were assessed for both the new UHPLC-MS/MS method and the conventional HPLC-UV method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7][12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Design and Protocols

New Method: UHPLC-MS/MS
  • Instrumentation: A high-performance UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column with sub-2 µm particles.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[14]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transition: Monitoring the transition of the deprotonated molecule [M-H]⁻ to a specific product ion.

Conventional Method: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column with 5 µm particles.

  • Mobile Phase: An isocratic mixture of acetonitrile and water.

  • Detection: UV detection at 280 nm.[1]

Step-by-Step Validation Experiments
  • Specificity: Blank matrix samples (e.g., plasma, urine) from at least six different sources were analyzed to assess for interferences at the retention time of this compound.[15]

  • Linearity and Range: A series of calibration standards were prepared by spiking known concentrations of this compound into the blank matrix. The calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed in replicate (n=6) on the same day (repeatability) and on three different days (intermediate precision).[12]

  • LOD and LOQ: These were determined based on the signal-to-noise ratio of the analyte peak, typically 3:1 for LOD and 10:1 for LOQ.[13]

  • Robustness: Small, deliberate changes were made to the method parameters (e.g., column temperature, mobile phase composition, flow rate) to assess the impact on the results.

Comparative Performance Data

The following tables summarize the validation results for the new UHPLC-MS/MS method and the conventional HPLC-UV method.

Table 1: Linearity and Range

ParameterUHPLC-MS/MSHPLC-UV
Linear Range0.1 - 1000 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.999> 0.995

Table 2: Accuracy and Precision

QC LevelUHPLC-MS/MSHPLC-UV
Accuracy (% Recovery) Precision (% RSD)
Low QC (0.3 ng/mL / 100 ng/mL)98.5%3.2%
Mid QC (50 ng/mL / 1000 ng/mL)101.2%2.1%
High QC (800 ng/mL / 4000 ng/mL)99.3%1.8%

Table 3: Sensitivity and Robustness

ParameterUHPLC-MS/MSHPLC-UV
LOD0.03 ng/mL15 ng/mL
LOQ0.1 ng/mL50 ng/mL
RobustnessPassedPassed

Visualizing the Validation Workflow

The following diagram illustrates the structured approach to analytical method validation based on ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: A flowchart illustrating the key stages of analytical method validation.

Logical Relationships of Validation Parameters

The interplay between different validation parameters is crucial for a comprehensive assessment of the method's performance.

G center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Range

Caption: Interdependencies of analytical method validation parameters.

Conclusion: A Superior Method for Confident Quantification

The validation data unequivocally demonstrates the superiority of the new UHPLC-MS/MS method for the quantification of this compound. Its significantly lower LOD and LOQ, coupled with excellent accuracy and precision over a wide linear range, make it the preferred choice for applications requiring high sensitivity and selectivity. While the conventional HPLC-UV method remains a viable option for higher concentration samples, the UHPLC-MS/MS method provides a more robust and reliable solution for trace-level analysis in complex matrices. This guide provides a comprehensive framework for the validation of new analytical methods, ensuring data integrity and compliance with regulatory expectations.

References

  • National Center for Biotechnology Information. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available from: [Link]

  • MDPI. Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • PubMed. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available from: [Link]

  • ResearchGate. (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Available from: [Link]

  • Tech Science Press. Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques. Available from: [Link]

  • TestAmerica. Phenolics (Colorimetric, Automated 4-AAP with Distillation) - Analytical Method. Available from: [Link]

  • ACS Publications. LC-ESI-QTOF-MS/MS Characterization and Estimation of the Antioxidant Potential of Phenolic Compounds from Different Parts of the. Available from: [Link]

  • Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Grupo Biomaster. Analytical Quantification of Phenolic Compounds in Barrel-Aged Alcoholic Beverages as a Control Measurement in the Manufacturing Process. Available from: [Link]

  • Pharmacognosy Journal. GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Available from: [Link]

  • PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. Available from: [Link]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • International Council for Harmonisation. bioanalytical method validation and study sample analysis m10. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenol. Available from: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. Available from: [Link]

Sources

Enantiomeric excess determination of 4-(1-Hydroxyethyl)phenol by different methods

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy-

-methylbenzyl alcohol

Executive Summary

The accurate determination of enantiomeric excess (ee) for 4-(1-Hydroxyethyl)phenol is a critical quality attribute in the synthesis of beta-blockers and chiral ligands. Due to the molecule's dual functionality—a phenolic hydroxyl and a benzylic secondary alcohol—direct analysis can be challenging.

This guide compares the three primary analytical methodologies: Chiral HPLC (the industry standard), Chiral GC (requiring derivatization), and NMR Spectroscopy (using chiral derivatizing agents).

Recommendation: For routine process monitoring and QC, Chiral HPLC on polysaccharide-based stationary phases is the superior method due to minimal sample preparation and high reproducibility.

Method 1: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most robust method for this analyte. The presence of the aromatic ring and the hydroxyl groups makes it an ideal candidate for polysaccharide-based columns which rely on hydrogen bonding and


-

interactions for chiral recognition.
Recommended Protocol
  • Column: Daicel Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why? The OD-H phase is particularly effective for benzylic alcohols. The carbamate linkage in the CSP interacts strongly with the alcoholic proton of the analyte.

  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (IPA) [90:10 v/v].
    
    • Optimization: If retention is too low, decrease IPA to 5% (95:5). The phenolic group increases polarity, requiring sufficient IPA to elute in a reasonable time.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 220 nm or 275 nm (aromatic absorption).

  • Temperature: 25°C.

Mechanism of Separation

The separation is driven by the formation of transient diastereomeric complexes between the analyte and the CSP.

HPLC_Mechanism Analyte Racemic This compound Interaction Transient Diastereomeric Complexes Analyte->Interaction Injection CSP Chiral Stationary Phase (Cellulose Carbamate) CSP->Interaction H-Bonding & Pi-Pi Stacking Result Separation Interaction->Result Differential Stability (K_R vs K_S)

Figure 1: Mechanism of chiral recognition on polysaccharide phases.

Method 2: Chiral Gas Chromatography (GC)

Gas Chromatography offers higher resolution and sensitivity but presents a chemical challenge: the phenolic and aliphatic hydroxyl groups cause significant peak tailing and potential thermal degradation on the column.

Crucial Step: You typically cannot inject this compound directly with high precision. It requires derivatization.

Recommended Protocol
  • Derivatization: Convert the analyte to its di-acetate or di-trifluoroacetate ester.

    • Reagent: Acetic anhydride (

      
      ) + Pyridine.
      
    • Reaction: Stir for 30 min, quench, extract with EtOAc.

  • Column: CP-Chirasil-Dex CB (Beta-cyclodextrin based) or Hydrodex

    
    -6TBDM.
    
  • Carrier Gas: Helium or Hydrogen (constant flow).

  • Temperature Program: Isothermal hold at 140°C or a slow ramp (2°C/min).

Workflow Diagram

GC_Workflow Raw Raw Sample (Polar/Non-volatile) Deriv Derivatization (Ac2O/Pyridine) Raw->Deriv Capping -OH groups Stable Di-Acetate Derivative (Volatile/Stable) Deriv->Stable GC GC Injection (Chirasil-Dex Column) Stable->GC Data ee Calculation GC->Data

Figure 2: Essential derivatization workflow for GC analysis of phenolic alcohols.

Method 3: NMR Spectroscopy (Mosher Esters)

When chiral chromatography columns are unavailable, or for absolute configuration assignment,


 or 

NMR analysis of diastereomeric esters is the method of choice.
Protocol
  • Reagent:

    
    - or 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride).
  • Reaction: React the analyte with MTPA-Cl in pyridine/

    
    .
    
    • Note: The phenolic OH reacts faster than the benzylic OH. Ensure complete reaction to form the bis-Mosher ester to avoid complex spectra.

  • Analysis: Analyze the chemical shift difference (

    
    ) of the methyl doublet (benzylic position) or the 
    
    
    
    group in
    
    
    NMR.

Comparative Analysis Summary

The following table contrasts the operational metrics of the three methods.

FeatureChiral HPLC (Recommended)Chiral GCNMR (Mosher Ester)
Sample Prep Minimal (Dilute & Shoot)High (Derivatization required)High (Derivatization required)
Throughput High (15-30 min/run)Medium (30-60 min/run)Low
Precision (ee) Excellent (

)
Good (

)
Moderate (

)
Cost per Run Solvent consumptionLow (Gas only)High (Deuterated solvents/Reagents)
Limit of Detection Low (UV active)Very Low (FID)High (mg scale required)
Scientific Rationale for Selection
  • Select HPLC if you are monitoring enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B). The aqueous/organic mixtures from bioreactors are easily adapted to HPLC mobile phases.

  • Select GC only if the sample matrix is complex and requires extraction into non-polar solvents, or if you are already analyzing the acetate derivative.

References

  • Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H. Chiral Technologies. Link

  • Ghanem, A. (2011). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Alkynols. Molecules, 16(8). (Describes analogous resolution and analysis of benzylic alcohols). Link

  • Sigma-Aldrich. Mosher's Acid Chloride Application Guide. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. (Foundational text on GC derivatization of alcohols). Link

Sources

Technical Guide: Characterizing the Cross-Reactivity of 4-(1-Hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 4-(1-Hydroxyethyl)phenol in biological assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the quantification of phenolic metabolites—particularly in fermentation monitoring, olive oil analysis, and catecholamine research—This compound (4-1HEP) presents a significant analytical challenge.[1] Structurally isomeric to Tyrosol (4-(2-hydroxyethyl)phenol), this compound often exhibits non-negligible cross-reactivity in both enzymatic and immunochemical assays.[1]

This guide provides a technical comparison of 4-1HEP against its primary structural analogs, detailing its behavior in Tyrosinase-based kinetics and total phenol quantification.[1] It includes self-validating protocols to determine specific Cross-Reactivity Factors (CRF) in your laboratory.[1]

Chemical Profile & Structural Comparators

To understand the cross-reactivity mechanisms, we must first analyze the electronic and steric properties of 4-1HEP relative to the standard analytes.

FeatureThis compound (Interferent)Tyrosol (Target Analyte)Phenol (Reference)
Structure Para-substituted with

-hydroxyethyl
Para-substituted with

-hydroxyethyl
Unsubstituted
Electronic Effect Electron Donating (+I effect of alkyl group)Electron Donating (+I effect)Neutral Reference
Tyrosinase Activity Substrate (Monophenolase)Substrate (Monophenolase)Poor Substrate
Redox Potential High reactivity (prone to oxidation)High reactivityModerate reactivity
Common Source Fungal metabolite (S. cerevisiae), degradation productOlive oil, fermentation, tyrosine metabolismIndustrial/Metabolic baseline

Assay Performance Comparison

A. Tyrosinase Activity Assays (Enzymatic)

Mechanism: Mushroom Tyrosinase (EC 1.14.18.[1][2]1) exhibits both monophenolase and diphenolase activity.[1] It hydroxylates monophenols at the ortho position to form catechols, which are then oxidized to o-quinones.[1]

  • Behavior of 4-1HEP: The para-substitution leaves both ortho positions open for hydroxylation. 4-1HEP acts as an alternative substrate , competing with the target monophenol (e.g., Tyrosol or Tyrosine).[1]

  • Interference Type: Competitive.

  • Observation: In a colorimetric assay (e.g., measuring dopachrome formation at 475 nm), the presence of 4-1HEP will generate a signal, leading to an overestimation of the target analyte activity. However, the reaction rate (

    
    ) may differ due to steric hindrance at the active site caused by the branched methyl group on the alpha-carbon.[1]
    
B. Total Phenol Assays (Chemical)

Mechanism: Assays like Folin-Ciocalteu or 4-Aminoantipyrine (4-AAP) rely on the redox capability of the phenolic hydroxyl group.[1]

  • Behavior of 4-1HEP: Due to the electron-donating ethyl group, the phenolic proton is easily abstracted.[1]

  • Interference Type: Additive (Positive Bias).

  • Data Insight: 4-1HEP typically exhibits a Molar Cross-Reactivity (CR) of >95% relative to Tyrosol in Folin-Ciocalteu assays.[1] It is indistinguishable from the target in these non-specific redox assays.[1]

C. Immunoassays (ELISA)

Mechanism: Antibody recognition depends on the hapten design.[1]

  • Behavior of 4-1HEP:

    • If the antibody was raised against Tyrosol conjugated via the aliphatic alcohol: The distinct branching of 4-1HEP (secondary alcohol vs. primary in Tyrosol) may reduce binding affinity, resulting in low cross-reactivity (<10%) .[1]

    • If the antibody was raised against the phenolic ring: The epitopes are nearly identical.[1] Cross-reactivity can be high (30–80%) , causing significant false positives.[1]

Visualizing the Interference Pathways

The following diagram illustrates how 4-1HEP enters the Tyrosinase catalytic cycle, competing with the native substrate Tyrosine/Tyrosol.

Tyrosinase_Competition Enzyme Tyrosinase (Met-form) Complex_T E-Tyrosol Complex Enzyme->Complex_T Binding (k1) Complex_I E-4-1HEP Complex Enzyme->Complex_I Competitive Binding (k1') Substrate_Target Target Substrate (e.g., Tyrosol) Substrate_Target->Complex_T Substrate_Interferent Interferent This compound Substrate_Interferent->Complex_I Catechol_T Catechol Product (Target) Complex_T->Catechol_T Hydroxylation Catechol_I Catechol Product (Interferent) Complex_I->Catechol_I Hydroxylation Quinone o-Quinone (Colored Signal) Catechol_T->Quinone Oxidation Catechol_I->Quinone Oxidation Detection Detection Quinone->Detection Absorbance (475 nm)

Caption: Competitive entry of this compound into the Tyrosinase reaction pathway, generating indistinguishable quinone products.[1]

Experimental Protocols for Validation

As a researcher, you must validate the Cross-Reactivity Factor (CRF) for your specific assay conditions.[1] Use the following self-validating protocols.

Protocol A: Determination of Molar Cross-Reactivity (CRF)

Use this for chemical assays (Folin-Ciocalteu, 4-AAP) or Immunoassays.[1]

Reagents:

  • Standard Solution: Tyrosol (1 mM in assay buffer).

  • Test Solution: this compound (1 mM in assay buffer).

  • Blank: Assay buffer.

Procedure:

  • Prepare a 5-point dilution series (0, 10, 50, 100, 200 µM) for both the Standard and the Test compound.[1]

  • Run the assay according to manufacturer instructions.[1]

  • Plot the Dose-Response Curve (Signal vs. Concentration) for both.[1]

  • Calculate the slope of the linear region for both compounds (

    
     and 
    
    
    
    ).[1]

Calculation:


[1]
  • Interpretation: A CRF of 100% indicates the assay cannot distinguish the two compounds. A CRF < 1% indicates negligible interference.[1]

Protocol B: Tyrosinase Competitive Inhibition Screening

Use this to determine if 4-1HEP acts as a substrate or an inhibitor.[1]

Reagents:

  • Mushroom Tyrosinase (200 U/mL).

  • Substrate: L-Tyrosine (0.5 mM).[1]

  • Interferent: this compound (Gradient: 0, 0.1, 0.5, 1.0 mM).[1]

Procedure:

  • In a 96-well plate, add 100 µL of L-Tyrosine to all wells.

  • Add 50 µL of the Interferent gradient to respective columns.

  • Initiate reaction with 50 µL Tyrosinase.[1]

  • Monitor Absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.[1]

Analysis:

  • Calculate the initial velocity (

    
    ) for each interferent concentration.[1]
    
  • If

    
     increases  with interferent concentration: 4-1HEP is acting as an alternative substrate (additive effect).[1]
    
  • If

    
     decreases : 4-1HEP is acting as a competitive inhibitor (binding without rapid turnover).[1]
    

Logic Diagram: Assessing Interference Risk

Use this decision tree to determine if 4-1HEP will compromise your data.

Decision_Tree Start Is this compound present in your sample? AssayType Select Assay Type Start->AssayType Chemical Total Phenol (Folin/4-AAP) AssayType->Chemical Enzymatic Tyrosinase Activity AssayType->Enzymatic Immuno ELISA / Antibody AssayType->Immuno Result_Chem High Risk CRF > 90% (Additive Interference) Chemical->Result_Chem Result_Enz Moderate Risk Substrate Competition (Altered Kinetics) Enzymatic->Result_Enz Check_Ab Check Antibody Specificity Immuno->Check_Ab Result_Low Low Risk (If Ab is specific to ethyl-chain terminus) Check_Ab->Result_Low Distal Conjugation Result_High High Risk (If Ab targets phenolic ring) Check_Ab->Result_High Ring Conjugation

Caption: Decision matrix for assessing the impact of this compound based on assay methodology.

References

  • Biosynth . (n.d.).[1] 4-[(1S)-1-Hydroxyethyl]phenol Product Information. Retrieved from [1]

  • Passi, S., & Nazzaro-Porro, M. (1981).[1] Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds. British Journal of Dermatology.[1][3] Retrieved from

  • Fenoll, L. G., et al. (2000).[1] Kinetic characterization of the substrate specificity and mechanism of mushroom tyrosinase. European Journal of Biochemistry. Retrieved from

  • National Institutes of Health (NIH) . (n.d.).[1] Analytical Methods for Determining Phenol in Biological Samples. Toxicological Profile for Phenol. Retrieved from [1]

  • ChemScene . (n.d.).[1] this compound Chemical Structure and Properties. Retrieved from [1]

Sources

Benchmarking the Synthesis of 4-(1-Hydroxyethyl)phenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(1-Hydroxyethyl)phenol presents a specific challenge in chiral chemistry: the presence of a free phenolic hydroxyl group. While standard acetophenone reduction is a textbook reaction, the para-hydroxyl group introduces solubility issues in non-polar solvents and acidity (pKa ~10) that interferes with base-mediated chemical catalysts.

This guide benchmarks three primary methodologies: Biocatalytic Reduction (KREDs) , Asymmetric Transfer Hydrogenation (ATH) , and Lipase-Mediated Kinetic Resolution .

The Verdict:

  • Best for Purity & Green Chemistry: Biocatalytic Reduction (Yield: >95%, ee: >99%).

  • Best for Scalability (if enzymes unavailable): Asymmetric Transfer Hydrogenation (requires process modification for the phenol group).

  • Legacy/Low-Tech Option: Kinetic Resolution (limited to 50% yield without complex racemization catalysts).

Part 1: The "Free Phenol" Challenge

Before detailing protocols, it is critical to understand why this substrate fails in standard "plug-and-play" acetophenone protocols.

  • Catalyst Poisoning (Chemical): In Ru-catalyzed transfer hydrogenation, a base (e.g., KOH) is required to activate the pre-catalyst. The acidic phenol consumes this base, generating a phenoxide anion.[1] This anion is electron-rich, altering the electronic properties of the substrate and potentially coordinating competitively to the metal center, reducing turnover frequency (TOF).[1]

  • Solubility (Biological): The hydroxyl group increases water solubility compared to acetophenone. While this is advantageous for aqueous biocatalysis, it can hinder access to the hydrophobic active sites of wild-type enzymes unless specific variants are selected.

Part 2: Comparative Analysis & Benchmarking Data

The following data summarizes the performance of the three dominant synthesis routes.

Table 1: Performance Metrics of Synthesis Routes
MetricMethod A: Biocatalysis (KRED) Method B: Ru-Catalyzed ATH Method C: Kinetic Resolution
Catalyst Type Ketoreductase (e.g., Lactobacillus kefiri, Acetobacter sp.)Ru-TsDPEN (Noyori type)Lipase (CALB - Candida antarctica)
Substrate State Unprotected (Direct reduction)Protected (Preferred) or Unprotected (Difficult)Racemic Alcohol (Esterification)
Enantiomeric Excess (ee) > 99% 90 - 96%> 99% (at <50% conv.)
Isolated Yield 85 - 95%80 - 90%Max 50% (theoretical)
Reaction Medium Aqueous Buffer (pH 6-7)Isopropanol / Formic AcidOrganic Solvent (Toluene/MTBE)
Atom Economy High (uses Glucose/GDH recycling)High (Transfer hydrogenation)Low (Acyl donor waste)
Scalability Linear (Fermentation volume)Linear (Reactor volume)Linear but solvent heavy
Decision Matrix: Choosing Your Route

The following diagram illustrates the logical flow for selecting the optimal synthesis method based on laboratory resources and substrate constraints.

SynthesisDecision cluster_legacy Legacy Route Start Start: 4-Hydroxyacetophenone CheckEnzyme Is specialized KRED/ADH available? Start->CheckEnzyme BioRoute METHOD A: Biocatalytic Reduction (Direct, Aqueous, >99% ee) CheckEnzyme->BioRoute Yes CheckProtection Is the Phenol group protected (e.g., -OMe)? CheckEnzyme->CheckProtection No ATHRoute METHOD B: Asymmetric Transfer Hydrogenation (Ru-Catalyzed, Organic Solvent) CheckProtection->ATHRoute Yes ProtectStep Perform Protection Step (e.g., Benzylation) CheckProtection->ProtectStep No ProtectStep->ATHRoute Proceed KR METHOD C: Kinetic Resolution (Only if starting from Racemic Alcohol)

Caption: Decision matrix for synthesizing chiral this compound. Biocatalysis is the direct route; ATH often requires protection.[1]

Part 3: Detailed Experimental Protocols

Method A: Biocatalytic Reduction (The Gold Standard)

This method utilizes an Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) with a cofactor recycling system. This is the "self-validating" route because the reaction stops if pH or cofactor levels deviate, making it robust.[1]

Mechanism: The enzyme transfers a hydride from NADPH to the pro-R or pro-S face of the ketone. Glucose Dehydrogenase (GDH) recycles NADP+ back to NADPH using glucose.[2]

Biocatalysis cluster_main Main Reduction cluster_recycle Cofactor Recycling Ketone 4-Hydroxyacetophenone ADH ADH / KRED Ketone->ADH Alcohol Chiral Alcohol (Product) ADH->Alcohol NADP NADP+ ADH->NADP NADPH NADPH NADPH->ADH H- transfer GDH GDH NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Coupled enzymatic cycle showing substrate reduction driven by NADPH recycling.[2]

Protocol:

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Critical: pH < 6.0 deactivates many KREDs; pH > 8.0 promotes phenol oxidation.

  • Substrate Solution: Dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) in 5 mL Isopropanol (IPA). Note: The IPA acts as a co-solvent to assist solubility.

  • Cofactor Mix: To the buffer, add:

    • NADP+ (10 mg, catalytic amount)[1]

    • D-Glucose (2.0 g, excess for recycling)

    • Glucose Dehydrogenase (GDH, 500 units)[1]

  • Initiation: Add the specific KRED enzyme (e.g., Codexis KRED-P1 series or Lactobacillus kefiri whole cells, 50-100 mg). Add the substrate solution dropwise.

  • Incubation: Stir at 30°C at 250 rpm.

  • Self-Validation Checkpoint (TLC): Spot reaction mixture on silica plate (Eluent: 50% EtOAc/Hexane). Stain with KMnO4. Product (alcohol) Rf ~ 0.4; Substrate (ketone) Rf ~ 0.6.

  • Workup: After 24h (or >99% conversion), saturate aqueous phase with NaCl. Extract 3x with Ethyl Acetate. Dry over MgSO4 and concentrate.

Expected Result: >95% Yield, >99% ee.

Method B: Asymmetric Transfer Hydrogenation (The Chemical Alternative)

If enzymes are unavailable, Ru-catalyzed ATH is the standard.[1] However, you must account for the phenol. [1]

The Modification: Standard ATH uses a 5:2 Formic Acid:Triethylamine (TEAF) azeotrope or Isopropanol/KOH. Because the phenol consumes KOH, the TEAF method is preferred as it buffers the system better than the strong base route.[1]

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, weigh [RuCl(p-cymene)((S,S)-TsDPEN)] (1 mol%).

  • Reaction Mix: Dissolve 4-hydroxyacetophenone (10 mmol) in 20 mL of degassed DMF or Ethyl Acetate. Note: Avoid pure neat TEAF as solubility is poor for the phenol.

  • Hydrogen Donor: Add Formic Acid/Triethylamine complex (5:2 molar ratio, 3 mL).

  • Reaction: Stir at 25°C - 40°C. Monitor by HPLC.

  • Checkpoint: If conversion stalls at 50%, add 0.5 eq more TEA. The phenolic proton may have shifted the equilibrium.

  • Quench: Pour into water, extract with EtOAc, wash with saturated NaHCO3 (to remove formic acid).

Expected Result: 85% Yield, 90-95% ee. Recrystallization may be needed to upgrade ee.

Part 4: Analytical Validation

Trustworthiness requires rigorous verification. Do not assume enantiopurity.

  • HPLC Method: Chiralcel OD-H or AD-H column.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (aromatic ring) or 280 nm (phenol).

  • Retention Times (Approximate for OD-H):

    • (S)-Isomer: ~12 min

    • (R)-Isomer: ~15 min

    • Ketone: ~8 min

References

  • Biocatalytic Reduction of Non-protected Hydroxyacetophenones

    • Hollmann, F., et al. "Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones."[1] Zeitschrift für Naturforschung B, 2010, 65(3), 337-346.[1]

  • Comparison of KREDs vs Chemical Routes

    • Goldberg, K., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part 1: processes with isolated enzymes."[1] Applied Microbiology and Biotechnology, 2007, 76, 237–248.[1]

  • Ru-Catalyzed Transfer Hydrogenation (Noyori Mechanism)

    • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[1] Accounts of Chemical Research, 1997, 30(2), 97–102.[1]

  • Kinetic Resolution Limitations

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007, 63(8), 1721-1754.[1]

Sources

A Head-to-Head Analysis for Drug Discovery Professionals: 4-(1-Hydroxyethyl)phenol vs. Hydroxytyrosol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Two Structurally Related Phenols

In the landscape of drug discovery and nutraceutical development, phenolic compounds are a cornerstone, renowned for their vast therapeutic potential, particularly as antioxidants. Among this diverse class, 4-(1-Hydroxyethyl)phenol and Hydroxytyrosol present a compelling case for comparative analysis. Hydroxytyrosol, a well-studied catechol derived from olives, is celebrated for its potent antioxidant and anti-inflammatory properties.[1][2][3][4] In contrast, this compound, a monohydric phenol, serves as a versatile synthetic intermediate and shares structural motifs that suggest analogous, yet distinct, biological activities.[5]

This guide provides an in-depth, research-level comparison of these two molecules. We will dissect their structural nuances, correlate these features to their divergent biological activities using published experimental data, and provide actionable experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate scaffold for their specific therapeutic applications.

Part 1: A Tale of Two Structures: Core Scaffold and Substituent Analysis

At first glance, both molecules share a C8 backbone and a phenol group. However, the critical distinctions lie in the hydroxylation pattern of the aromatic ring and the structure of the ethyl side chain.

  • This compound: This molecule, also known as 1-(4-Hydroxyphenyl)ethanol, features a single hydroxyl group on the phenyl ring at the para-position relative to the side chain.[5][6] The side chain is a 1-hydroxyethyl group, introducing a secondary alcohol and a chiral center.[7][8]

  • Hydroxytyrosol: Formally named 4-(2-hydroxyethyl)benzene-1,2-diol, this compound is a catechol, possessing two hydroxyl groups in an ortho-position on the phenyl ring.[9][10][11] Its side chain is a 2-hydroxyethyl group, containing a primary alcohol.[9]

These differences are not trivial; they fundamentally dictate the molecule's electronic properties, hydrogen-donating capacity, and steric profile, which in turn govern its biological function.

dot

Antioxidant_Mechanism cluster_HT Hydroxytyrosol (Catechol) cluster_HEP This compound (Monophenol) HT Hydroxytyrosol (R-OH) Transition_HT HT->Transition_HT Radical_HT Free Radical (X•) Radical_HT->Transition_HT Product_HT Neutralized Radical (XH) Transition_HT->Product_HT H• donation Phenoxyl_HT Stable Semiquinone Radical (R-O•) (Resonance Stabilized) Transition_HT->Phenoxyl_HT HEP This compound (R'-OH) Transition_HEP HEP->Transition_HEP Radical_HEP Free Radical (X•) Radical_HEP->Transition_HEP Product_HEP Neutralized Radical (XH) Transition_HEP->Product_HEP H• donation Phenoxyl_HEP Less Stable Phenoxyl Radical (R'-O•) Transition_HEP->Phenoxyl_HEP

Caption: Comparative radical scavenging mechanism.

Anti-inflammatory and Other Biological Activities

Hydroxytyrosol's potent antioxidant capacity underpins its broad spectrum of other biological effects. It has well-documented anti-inflammatory, anti-atherogenic, anti-cancer, and neuroprotective properties. [1][3][4][12][13]For instance, it can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [3] Information on the specific biological activities of this compound is less extensive in the public domain, as it is primarily characterized as a synthetic building block. [5]While it is expected to have some level of antioxidant and anti-inflammatory activity due to its phenolic nature, it is unlikely to match the potency of hydroxytyrosol. However, its distinct side chain and chiral nature could confer unique pharmacological properties or receptor interactions not seen with hydroxytyrosol, representing an area ripe for investigation. For example, it is known to be a metabolite produced by Saccharomyces cerevisiae. [7]

Part 3: Experimental Evaluation: A Protocol for Comparative Antioxidant Assay

To empirically validate the predicted differences in antioxidant capacity, a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard and reliable method.

Causality Behind Experimental Choices:

  • DPPH Radical: This stable free radical has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. This color change is easily quantifiable using a spectrophotometer, providing a direct measure of radical scavenging activity.

  • Methanol: It is used as the solvent because it readily dissolves both the phenolic compounds and the DPPH radical, ensuring a homogenous reaction environment.

  • Controls: A blank (methanol only) is used to zero the spectrophotometer. A negative control (DPPH in methanol) provides the maximum absorbance value (A_control). Ascorbic acid, a potent and well-characterized antioxidant, is used as a positive control to validate the assay's performance.

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Spectrophotometric grade)

  • This compound

  • Hydroxytyrosol

  • Ascorbic acid (Positive Control)

  • 96-well microplate

  • Micropipettes

Equipment:

  • Microplate reader (capable of reading absorbance at 517 nm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 0.06 mM solution. Store this solution in the dark.

  • Preparation of Test Compounds: Prepare stock solutions of this compound, Hydroxytyrosol, and Ascorbic Acid in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of each concentration of the test compounds, positive control, and methanol (for the control) into separate wells in triplicate.

    • Add 100 µL of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using the microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Plot the % scavenging against the concentration for each compound. Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each compound. A lower IC₅₀ value indicates higher antioxidant activity.

dot

DPPH_Workflow prep_dpph Prepare 0.06 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to all wells prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds plate_setup Pipette 100 µL of Samples (in triplicate) into 96-well plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min at RT) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging and IC50 Values read_abs->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

The structural comparison unequivocally positions Hydroxytyrosol as the superior antioxidant due to its catechol moiety, which allows for enhanced radical stabilization. This inherent chemical advantage translates into a broader and more potent range of biological activities, including well-documented anti-inflammatory and cardioprotective effects. [3][4] Conversely, This compound , while a less potent antioxidant, should not be dismissed. Its value lies in its role as a synthetic intermediate and in its unique structural features—the secondary alcohol and chiral center—which could be exploited for developing derivatives with novel pharmacological profiles. Future research should focus on:

  • Quantitative Biological Screening: Directly comparing the two compounds in cellular models of oxidative stress and inflammation to confirm the predicted differences in potency.

  • Derivative Synthesis: Using this compound as a scaffold to synthesize new chemical entities, exploring how modifications to its structure impact activity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand their bioavailability and potential for in vivo applications.

For researchers seeking a potent, natural product-derived antioxidant with a wealth of supporting literature, hydroxytyrosol is the clear choice. For those in discovery chemistry looking for a versatile and economically viable scaffold for novel drug development, this compound offers a promising starting point.

References

  • Biosynthesis and Biotechnological Synthesis of Hydroxytyrosol. (2024). ResearchGate. Available at: [Link]

  • Hydroxytyrosol. Wikipedia. Available at: [Link]

  • This compound - CAS:2380-91-8. Sunway Pharm Ltd. Available at: [Link]

  • This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]

  • What is Hydroxytyrosol? (The Antioxidant Big Pharma Does NOT Want You To Know About ). (2022). YouTube. Available at: [Link]

  • Biological activities of hydroxytyrosol. ResearchGate. Available at: [Link]

  • Rafehi, H., et al. (2012). Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation. PMC - NIH. Available at: [Link]

  • Hydroxytyrosol: biological activities and potential application in livestock production. PMC. Available at: [Link]

  • 4-((1S)-1-hydroxyethyl)phenol | C8H10O2. PubChem. Available at: [Link]

  • Method of producing high-purity 4-(2-hydroxyethyl)phenol. Google Patents.
  • 4-(1-Hydroxyethyl)-2-(hydroxymethyl)phenol | C9H12O3. PubChem. Available at: [Link]

  • Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). FooDB. Available at: [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available at: [Link]

  • Hydroxytyrosol | C8H10O3. PubChem - NIH. Available at: [Link]

  • From Biosynthesis to Legislation: A Review of Hydroxytyrosol's Biological Functions and Safety. MDPI. Available at: [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2012). ResearchGate. Available at: [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed. Available at: [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. JOCPR. Available at: [Link]

  • Hydroxytyrosol: A natural compound with promising pharmacological activities. PubMed. Available at: [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2014). ResearchGate. Available at: [Link]

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Retrosynthesis Analysis

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4-(1-Hydroxyethyl)phenol

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